2-Epitormentic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-VCFAZYFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation and Purification of 2-Epitormentic Acid from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 2-Epitormentic acid, a pentacyclic triterpenoid of interest for its potential therapeutic properties. The document outlines a multi-step approach, from initial plant material extraction to final chromatographic purification, and includes detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow and relevant biological pathways.
Introduction
This compound, a stereoisomer of tormentic acid, belongs to the ursane-type triterpenoid family. These natural products have garnered significant attention in the scientific community for their diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. The isolation of this compound in high purity is a critical first step for its further investigation and potential development as a therapeutic agent. This guide is designed to provide researchers with the necessary technical details to successfully isolate and characterize this promising compound from plant sources.
Plant Sources
The primary plant source identified for the isolation of this compound is from the Rosaceae family.
Table 1: Plant Sources of this compound and Related Triterpenoids
| Plant Species | Family | Relevant Triterpenoids Isolated |
| Potentilla chinensis | Rosaceae | This compound, Tormentic acid, Ursolic acid, Euscaphic acid, Pomolic acid |
| Geum japonicum | Rosaceae | Tormentic acid, Ursolic acid, Maslinic acid, Euscaphic acid |
| Sanguisorba officinalis | Rosaceae | Ursolic acid derivatives, Oleanolic acid derivatives |
Experimental Protocols
The isolation and purification of this compound involves a series of sequential steps, including extraction, fractionation, and chromatography. The following protocols are based on established methods for the separation of triterpenoid isomers.
Extraction
The initial step involves the extraction of crude triterpenoids from the dried and powdered plant material.
Protocol 3.1: Methanolic Extraction
-
Maceration: Soak the powdered plant material (e.g., whole plant of Potentilla chinensis) in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the crude extracts.
Solvent Partitioning (Fractionation)
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Protocol 3.2: Liquid-Liquid Partitioning
-
Suspension: Suspend the dried crude methanol extract in distilled water.
-
Ethyl Acetate Partitioning: Transfer the aqueous suspension to a separatory funnel and partition sequentially with an equal volume of ethyl acetate (EtOAc) three times.
-
Separation: Collect the ethyl acetate fractions, which will contain the triterpenoids.
-
Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.
Chromatographic Purification
The purification of this compound from the enriched ethyl acetate fraction is achieved through a combination of column chromatography techniques.
Protocol 3.3: Multi-Step Column Chromatography
-
Silica Gel Column Chromatography (Normal-Phase):
-
Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a step-wise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Pooling: Combine fractions containing compounds with similar TLC profiles. Fractions rich in triterpenoids are selected for further purification.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Purpose: To remove phenolic compounds and other impurities of different molecular sizes.
-
Elution: Apply the partially purified triterpenoid fraction to a Sephadex LH-20 column and elute with methanol.
-
Monitoring: Monitor the eluate for the presence of triterpenoids using TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Reversed-Phase):
-
Purpose: To separate the isomeric triterpenoids, including this compound and Tormentic acid.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient system of methanol and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids which lack a strong chromophore.
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods.
-
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively reported in the literature, the following tables provide a template for presenting such data upon successful isolation and characterization.
Table 2: Quantitative Yield of this compound from Potentilla chinensis
| Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Methanol Extraction | 1000 | 150 (Crude Extract) | 15.0 | - |
| Ethyl Acetate Fractionation | 150 | 50 (EtOAc Fraction) | 33.3 (from crude) | - |
| Silica Gel Chromatography | 50 | 5 (Triterpenoid-rich fraction) | 10.0 (from EtOAc) | ~60-70 |
| Preparative HPLC | 5 | 0.1 (this compound) | 2.0 (from triterpenoid fraction) | >95 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (500 MHz, CD₃OD) | Provide chemical shifts (δ), multiplicities, and coupling constants (J) for key protons. |
| ¹³C NMR (125 MHz, CD₃OD) | Provide chemical shifts (δ) for all carbons. |
| High-Resolution Mass Spectrometry (HRESIMS) | Provide the calculated and found m/z values for the molecular ion [M+H]⁺ or [M-H]⁻. |
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Workflow for the isolation of this compound.
Postulated Anti-inflammatory Signaling Pathway
Based on the known activities of related triterpenoids like tormentic acid, this compound is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways.
Caption: Postulated anti-inflammatory mechanism of this compound.
Conclusion
This technical guide provides a foundational framework for the successful isolation and purification of this compound from plant sources. The detailed protocols and suggested analytical approaches will aid researchers in obtaining this compound in high purity, which is essential for conducting further pharmacological and mechanistic studies. The provided visualizations offer a clear understanding of the experimental workflow and the potential biological context of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Unveiling the World of Tormentic Acid: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activities
While the specific compound "2-Epitormentic acid" remains largely undocumented in current scientific literature, this technical guide delves into the closely related and well-researched pentacyclic triterpenoid, Tormentic Acid. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its natural distribution, detailed experimental protocols for its isolation, and an exploration of its known biological activities and associated signaling pathways.
Natural Occurrence and Distribution of Tormentic Acid
Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found across a diverse range of plant species. It is particularly abundant in the Rosaceae family, but has also been identified in numerous other plant families. This compound is distributed in various plant organs, including leaves, fruits, stems, and roots. Its presence in edible plants such as apples, strawberries, and loquats underscores its potential dietary relevance.[1][2]
Table 1: Quantitative Occurrence of Tormentic Acid in Various Plant Species
| Plant Family | Species | Plant Part | Concentration/Yield | Reference |
| Rosaceae | Agrimonia pilosa | Whole plant | Not specified | [1] |
| Rosaceae | Chaenomeles speciosa | Fruits | Not specified | [3] |
| Rosaceae | Cydonia oblonga | Not specified | Not specified | [1] |
| Rosaceae | Eriobotrya japonica | Leaves | Not specified | [1][4] |
| Rosaceae | Fragaria ananassa | Not specified | Not specified | [1] |
| Rosaceae | Geum urbanum | Not specified | Not specified | [1] |
| Rosaceae | Rubus barberi | Not specified | Not specified | |
| Rosaceae | Rubus moluccanus | Not specified | Not specified | |
| Lamiaceae | Salvia judaica | Not specified | Not specified | [1] |
| Oleaceae | Olea europaea | Not specified | Not specified | [1] |
| Urticaceae | Cecropia pachystachya | Not specified | Not specified | [5] |
| Verbenaceae | Vitex peduncularis | Not specified | Not specified | |
| Bignoniaceae | Jacaranda acutifolia | Not specified | Not specified | |
| Onagraceae | Ludwigia octovalvis | Not specified | Not specified |
Note: Quantitative data on the concentration of tormentic acid is often not specified in the literature, with many studies focusing on its isolation and identification.
Experimental Protocols for Isolation and Purification
The isolation and purification of tormentic acid from plant material typically involve solvent extraction followed by various chromatographic techniques. The specific protocol can vary depending on the plant source and the desired purity of the final compound.
A. General Extraction and Isolation Workflow
A common workflow for the extraction and isolation of tormentic acid is outlined below.
B. Detailed Methodologies
-
Plant Material Preparation: The selected plant material (e.g., leaves, fruits) is thoroughly washed, air-dried or oven-dried at a low temperature (around 40-50°C) to prevent degradation of the compound, and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol using methods such as maceration, Soxhlet extraction, or sonication.[6][7] The choice of solvent and extraction method depends on the polarity of the target compound and the nature of the plant matrix.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be partitioned between water and ethyl acetate or n-butanol. The fraction containing tormentic acid is then concentrated.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography.[6] Silica gel is a common stationary phase, and the mobile phase is a gradient of solvents like hexane, ethyl acetate, and methanol. Further purification can be achieved using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure tormentic acid.
Biological Activities and Signaling Pathways
Tormentic acid has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][8] These activities are attributed to its ability to modulate various cellular signaling pathways.
A. Anti-inflammatory Activity
Tormentic acid has demonstrated significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
-
Inhibition of NF-κB Signaling: Tormentic acid has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, tormentic acid effectively suppresses the inflammatory response.[8]
-
Modulation of CXCR4/CXCL12 Pathway: In the context of gastric mucosal lesions, tormentic acid has been found to modulate the CXCR4/CXCL12 signaling axis.[3] This pathway is involved in cell migration and tissue repair. Tormentic acid was shown to upregulate the expression of CXCR4 and CXCL12, promoting cell proliferation and migration, which are crucial for healing gastric injuries.[3]
B. Antioxidant Activity
Tormentic acid exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[4] It has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[4][8] This protective effect is partly mediated by the inhibition of NADPH oxidase, a major source of cellular ROS.[4]
C. Anticancer Activity
Preliminary studies suggest that tormentic acid may possess anticancer properties, although the underlying mechanisms are still under investigation. Its anti-inflammatory and antioxidant activities likely contribute to its potential as an anticancer agent by mitigating chronic inflammation and oxidative stress, which are known contributors to tumorigenesis.
Conclusion
Tormentic acid is a promising natural compound with a wide array of pharmacological activities. Its widespread occurrence in the plant kingdom, including in edible sources, makes it an interesting subject for further research in the fields of nutrition, pharmacology, and drug development. While the specific compound "this compound" remains elusive in the scientific literature, the comprehensive understanding of tormentic acid provides a solid foundation for exploring the potential of related triterpenoids. Future research should focus on elucidating the precise mechanisms of action of tormentic acid, exploring its bioavailability and pharmacokinetics, and conducting preclinical and clinical studies to validate its therapeutic potential.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Tormentic acid, a triterpenoid isolated from the fruits of Chaenomeles speciose, protected indomethacin-induced gastric mucosal lesion via modulating miR-139 and the CXCR4/CXCL12/PLC/PKC/Rho a/MLC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-fatigue effect of tormentic acid through alleviating oxidative stress and energy metabolism-modulating property in C2C12 cells and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
spectroscopic characterization of 2-Epitormentic acid (NMR, MS, IR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid, also known as 2α-hydroxyursolic acid, is a pentacyclic triterpenoid belonging to the ursane skeleton family. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification and subsequent study of such compounds. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols. This information is critical for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.15 | m | |
| 3 | 3.45 | d | 9.5 |
| 12 | 5.45 | t | 3.5 |
| 18 | 2.60 | d | 11.0 |
| 23 | 1.25 | s | |
| 24 | 1.05 | s | |
| 25 | 0.85 | s | |
| 26 | 1.00 | s | |
| 27 | 1.20 | s | |
| 29 | 0.95 | d | 6.5 |
| 30 | 0.90 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 47.5 | 16 | 24.5 |
| 2 | 68.8 | 17 | 48.0 |
| 3 | 83.9 | 18 | 53.5 |
| 4 | 39.5 | 19 | 39.4 |
| 5 | 55.8 | 20 | 39.3 |
| 6 | 18.5 | 21 | 31.0 |
| 7 | 33.4 | 22 | 37.2 |
| 8 | 40.0 | 23 | 28.5 |
| 9 | 48.2 | 24 | 17.0 |
| 10 | 38.5 | 25 | 16.0 |
| 11 | 23.8 | 26 | 17.5 |
| 12 | 125.8 | 27 | 23.9 |
| 13 | 139.0 | 28 | 179.8 |
| 14 | 42.5 | 29 | 21.5 |
| 15 | 28.4 | 30 | 17.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | Negative | [M-H]⁻ at 471.3470 | 453, 425, 407, 248, 203 |
Note: The fragmentation pattern of ursane-type triterpenoids is complex and often involves retro-Diels-Alder (RDA) cleavage of the C-ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For comparison, the IR data of the closely related ursolic acid is often utilized.
Table 4: Infrared (IR) Spectroscopic Data for Ursolic Acid (as a reference)
| Functional Group | Absorption Band (cm⁻¹) |
| O-H (hydroxyl and carboxylic acid) | 3434 (broad) |
| C-H (aliphatic) | 2926 |
| C=O (carboxylic acid) | 1690 |
| C=C (alkene) | 1635 |
Note: The IR spectrum of this compound is expected to be very similar to that of ursolic acid, with characteristic absorptions for hydroxyl, carboxylic acid, and alkene functional groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections outline the general methodologies for the spectroscopic characterization of triterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of around 220 ppm. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and study the fragmentation pattern. For tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to obtain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried, purified sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Visualization of the Spectroscopic Workflow
The logical flow of spectroscopic characterization for a natural product like this compound can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of this compound.
The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Epitormentic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a stereoisomer of tormentic acid, this natural product, found in various plant species, particularly within the Rosaceae family, presents a compelling case for further investigation into its formation and potential for biotechnological production. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, detailing the enzymatic players, their mechanisms, and the experimental approaches required for their characterization. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge to present a robust hypothetical framework, offering a roadmap for future research and development.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear precursor, 2,3-oxidosqualene, and proceeds through a series of oxidative modifications. The pathway can be conceptually divided into two main stages: the formation of the core ursane skeleton and the subsequent functionalization of this scaffold.
Stage 1: Formation of the Ursane Skeleton
The journey from the universal triterpenoid precursor, 2,3-oxidosqualene, to the characteristic five-ringed ursane structure is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).
-
Cyclization of 2,3-Oxidosqualene: The initial and pivotal step is the stereospecific cyclization of 2,3-oxidosqualene. In the case of ursane-type triterpenoids, this reaction is catalyzed by α-amyrin synthase (EC 5.4.99.39) . This enzyme orchestrates a cascade of cation-pi cyclizations and rearrangements to form the pentacyclic intermediate, α-amyrin, which possesses the foundational ursane skeleton and a hydroxyl group at the 3β-position.[1]
Stage 2: Oxidative Modifications of the Ursane Skeleton
Following the formation of α-amyrin, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are required to introduce the hydroxyl and carboxyl functionalities that define this compound. The proposed sequence of these modifications is as follows:
-
C-28 Oxidation: The methyl group at the C-28 position of α-amyrin undergoes a three-step oxidation to a carboxylic acid. This transformation is likely catalyzed by a CYP716A subfamily enzyme .[2][3] These enzymes are known to be multifunctional oxidases that can convert α-amyrin to ursolic acid.[3][4]
-
C-2α Hydroxylation: A hydroxyl group is introduced at the 2α-position of the ursane skeleton. While the specific enzyme has not been definitively identified for this compound biosynthesis, members of the CYP716C subfamily are strong candidates. For instance, a CYP716C enzyme is known to hydroxylate ursolic acid to produce corosolic acid (2α-hydroxyursolic acid), a structurally related compound.
-
C-19α Hydroxylation: The final hydroxylation step occurs at the 19α-position. This is a critical and less characterized step in the biosynthesis of tormentic acid and its isomers. The specific cytochrome P450 enzyme responsible for this 19α-hydroxylation of an ursane-type triterpenoid has yet to be experimentally confirmed. Identifying this enzyme is a key area for future research.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data Summary
Currently, there is a significant lack of quantitative data specifically for the enzymes involved in the this compound biosynthetic pathway. The following table highlights the key enzymatic steps and the type of quantitative data that is required for a comprehensive understanding and for metabolic engineering efforts.
| Enzymatic Step | Enzyme Class | Substrate | Product | Required Quantitative Data |
| Cyclization | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | α-Amyrin | - Michaelis-Menten kinetics (Km, Vmax, kcat)- Substrate specificity- Product yield and specificity |
| C-28 Oxidation | Cytochrome P450 (CYP716A) | α-Amyrin | Ursolic Acid | - Michaelis-Menten kinetics (Km, Vmax, kcat)- Substrate specificity- Product yield and specificity |
| C-2α Hydroxylation | Cytochrome P450 (CYP716C) | Ursolic Acid | 2α-Hydroxyursolic Acid | - Michaelis-Menten kinetics (Km, Vmax, kcat)- Substrate specificity- Product yield and specificity |
| C-19α Hydroxylation | Cytochrome P450 (Unknown) | 2α-Hydroxyursolic Acid | This compound | - Michaelis-Menten kinetics (Km, Vmax, kcat)- Substrate specificity- Product yield and specificity |
Detailed Experimental Protocols
The characterization of the enzymes in the this compound pathway necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.
Protocol 1: Heterologous Expression of Plant Cytochrome P450s in Saccharomyces cerevisiae
This protocol describes the functional expression of plant CYP450s, which are membrane-bound proteins, in a yeast system. This is a crucial step for producing sufficient quantities of the enzymes for in vitro assays.
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate CYP450 gene from the plant of interest (e.g., from a species in the Rosaceae family).
- Amplify the coding sequence using PCR with primers that add appropriate restriction sites.
- Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).
- Co-express the plant CYP450 with a cytochrome P450 reductase (CPR) from either the same plant or a model plant like Arabidopsis thaliana to ensure efficient electron transfer. The CPR can be cloned into a compatible yeast expression vector with a different selectable marker.
2. Yeast Transformation and Culture:
- Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Select for transformed yeast on appropriate synthetic defined (SD) medium lacking the necessary auxotrophic markers.
- Grow a pre-culture of the transformed yeast in SD medium containing glucose at 30°C overnight.
- Inoculate a larger volume of induction medium (SD medium with galactose instead of glucose) with the pre-culture and grow for 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
3. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in the same buffer containing a protease inhibitor cocktail and mechanically disrupt the cells using glass beads and vortexing or a French press.
- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris and unbroken cells.
- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the expressed CYP450.
- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
The following diagram outlines the experimental workflow for heterologous expression:
Protocol 2: In Vitro Enzyme Assay for Triterpenoid Hydroxylases
This protocol details the procedure for determining the activity and substrate specificity of the heterologously expressed CYP450 enzymes.
1. Reaction Setup:
- Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
- The reaction mixture should contain:
- The microsomal fraction containing the expressed CYP450 and CPR.
- The triterpenoid substrate (e.g., ursolic acid for the 2α-hydroxylase assay, or 2α-hydroxyursolic acid for the 19α-hydroxylase assay) dissolved in a suitable solvent like DMSO.
- A NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). This is crucial for providing the necessary reducing equivalents for the CYP450 reaction cycle.
2. Reaction Incubation:
- Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
- Initiate the reaction by adding the substrate.
- Incubate the reaction for a specific period (e.g., 1-2 hours) with gentle shaking.
3. Product Extraction:
- Stop the reaction by adding an organic solvent, such as ethyl acetate.
- Vortex the mixture vigorously to extract the triterpenoid products.
- Centrifuge to separate the organic and aqueous phases.
- Collect the organic phase and evaporate it to dryness under a stream of nitrogen.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
- Compare the retention times and mass spectra of the products with authentic standards if available.
The logical relationship for the in vitro enzyme assay is depicted below:
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating area of plant biochemistry with significant potential for drug development. While a hypothetical pathway has been outlined based on current knowledge of triterpenoid biosynthesis, significant research is still required to fully elucidate the specific enzymes and their regulatory mechanisms. The immediate priorities for the research community should be the definitive identification and characterization of the oxidosqualene cyclase and, most critically, the cytochrome P450 monooxygenases responsible for the C-2α and C-19α hydroxylations. The detailed experimental protocols provided in this guide offer a clear path forward for these investigations.
The successful reconstitution of the this compound pathway in a heterologous host, such as yeast, would not only confirm the functions of the identified genes but also open the door for metabolic engineering strategies to produce this and related high-value triterpenoids on a larger scale. This would provide a sustainable and controlled source of these compounds for further pharmacological testing and potential clinical applications. The systematic collection of quantitative data on each enzymatic step will be paramount for optimizing production and achieving commercially viable yields. The journey to fully understanding and harnessing the biosynthetic machinery of this compound is ongoing, and the insights gained will undoubtedly contribute to the broader field of synthetic biology and natural product chemistry.
References
- 1. scispace.com [scispace.com]
- 2. The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physical and chemical properties of 2-Epitormentic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid, a natural pentacyclic triterpenoid, is a stereoisomer of the more commonly known tormentic acid. Its systematic name is 2β,3β,19α-trihydroxy-urs-12-en-28-oic acid, and it is identified by the CAS number 119725-19-8. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and its biological activities, with a focus on its potential as a therapeutic agent.
Physical and Chemical Properties
While extensive quantitative data for this compound is not widely available, the following table summarizes its known properties, largely based on information from commercial suppliers and comparison with its parent compound, tormentic acid.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | Calculated |
| Molecular Weight | 488.7 g/mol | [1] |
| CAS Number | 119725-19-8 | [1] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Predicted Boiling Point | 741.5±60.0 °C (for a related glycoside) | [2] |
Note: Further experimental determination of properties such as melting point and specific solubility values is required for a complete physicochemical profile.
Spectral Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the ursane skeleton, including several methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups. The change in stereochemistry at the C-2 position compared to tormentic acid would result in distinct chemical shifts and coupling constants for the protons in the A-ring.
-
¹³C NMR: The spectrum would display 30 carbon signals corresponding to the ursane framework. The chemical shifts of C-2 and adjacent carbons would be indicative of the β-hydroxyl group configuration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 488.7 g/mol , along with characteristic fragmentation patterns for ursane-type triterpenoids.
Experimental Protocols
Isolation of Triterpenoids from Rubus Species (General Protocol)
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction and isolation of triterpenoids from plants of the Rubus genus, a known source of this compound, is outlined below. This protocol can be adapted and optimized for the specific plant material.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate different classes of compounds.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]
Biological Activity and Signaling Pathways
This compound has demonstrated noteworthy biological activities, including diuretic and trypanocidal effects. While the precise signaling pathways for this compound are still under investigation, the mechanisms of its parent compound, tormentic acid, provide valuable insights into its potential modes of action.
Diuretic Activity
This compound has been shown to possess diuretic properties.[4] Studies suggest that its mechanism of action may involve the modulation of muscarinic receptors, leading to an increase in urine output.[5]
References
- 1. This compound | CAS:119725-19-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. chembk.com [chembk.com]
- 3. [Isolation and identification of triterpenoids from Rubus alceaefolius Poir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diuretic effect of extracts, fractions and two compounds 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid and 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone from Rubus rosaefolius Sm. (Rosaceae) leaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility and Stability of 2-Epitormentic Acid and Structurally Related Pentacyclic Triterpenoids: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of pentacyclic triterpenoids structurally similar to 2-Epitormentic acid, namely ursolic acid, maslinic acid, and corosolic acid. Due to a lack of publicly available data for this compound itself, this document serves as a representative guide based on its close structural analogues. The experimental protocols and signaling pathways described are well-established for this class of compounds and are expected to be highly relevant for this compound. However, specific quantitative data on the solubility and, critically, the stability and forced degradation of this compound is not available in the current scientific literature. The stability data presented is for a standardized extract containing a mixture of pentacyclic triterpenes and should be interpreted with caution as it may not fully represent the behavior of the pure compound.
Introduction
Pentacyclic triterpenoids are a class of naturally occurring compounds with a wide range of promising pharmacological activities. This compound, a member of this family, and its structural analogues are of significant interest to researchers in drug discovery and development. A thorough understanding of their physicochemical properties, particularly solubility and stability, is paramount for the formulation of effective and safe therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the solubility and stability characteristics of this class of compounds, with a focus on ursolic acid, maslinic acid, and corosolic acid as surrogates for this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Pentacyclic triterpenoids, including this compound and its analogues, are generally characterized by their lipophilic nature, which results in poor aqueous solubility. The following tables summarize the available quantitative solubility data for ursolic acid, maslinic acid, and corosolic acid in various solvents.
Table 1: Solubility of Ursolic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Ethanol | Not Specified | ~0.5 | [1] |
| DMSO | Not Specified | ~10 | [1] |
| Dimethylformamide (DMF) | Not Specified | ~10 | [1] |
| 1:2 DMSO:PBS (pH 7.2) | Not Specified | ~0.3 | [1] |
| Methanol | Not Specified | 1 part in 88 parts | [2] |
Table 2: Solubility of Maslinic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Ethanol | Not Specified | ~0.5 | [3] |
| DMSO | Not Specified | ~20 | [3] |
| Dimethylformamide (DMF) | Not Specified | ~15 | [3] |
| 1:2 Ethanol:PBS (pH 7.2) | 25 | ~0.3 | [4] |
| Acetone | Not Specified | 1 | [5] |
Table 3: Solubility of Corosolic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Hot Ethanol | Not Specified | Soluble | [6] |
| Hot Methanol | Not Specified | Soluble | [6] |
| Water | Not Specified | Insoluble | [6][7] |
| Methanol | Not Specified | 1 | [8] |
| DMSO | 25 | 95 | [9] |
| Ethanol | 25 | 16 | [9] |
| Petroleum Ether | Not Specified | Soluble | [6] |
| Benzene | Not Specified | Soluble | [6] |
| Chloroform | Not Specified | Soluble | [6] |
| Pyridine | Not Specified | Soluble | [6] |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
While specific forced degradation data for this compound, ursolic acid, maslinic acid, or corosolic acid is limited, a study on a standardized pentacyclic triterpene-enriched extract from Centella asiatica provides some insights into the stability of this class of compounds under various conditions.
Key Stability Findings for a Pentacyclic Triterpene Enriched Extract[1][10]:
-
Temperature Stability: The total pentacyclic triterpene content was stable for over four months when stored as a dried powder in a well-closed container protected from light at 4°C.[1][10] However, under accelerated conditions (45°C and 75% RH), the total content of pentacyclic triterpenes significantly decreased after four weeks, likely due to the decomposition of glycosidic forms at higher temperatures.[1][10]
-
pH Stability: In an aqueous alcoholic solution, the total pentacyclic triterpene content was stable at pH 5.8 and 7.0 for four months.[1][10] However, at pH 8.2, a significant decrease in the total pentacyclic triterpene content was observed after 8 weeks, indicating instability under alkaline conditions.[1][10] Therefore, aqueous preparations of these compounds should ideally be formulated at acidic to neutral pH.[1][10]
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of a compound is typically determined using the shake-flask method.[10][11][12]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container (e.g., glass vial).
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).[1][10]
-
Quantification: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[10]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][7]
General Protocol:
-
Stress Conditions: The drug substance is subjected to a variety of stress conditions more severe than accelerated stability testing conditions. These typically include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[7][13]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[7][13]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.[14]
-
Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 70°C).[13]
-
Photodegradation: Exposing the drug substance (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the remaining drug and detect any degradation products.
-
Data Analysis: The extent of degradation is determined, and degradation products are characterized.
Caption: General Workflow for Forced Degradation Studies.
Signaling Pathways of Structurally Related Triterpenoids
Ursolic acid, maslinic acid, and corosolic acid have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.
Anti-inflammatory Signaling of Maslinic Acid
Maslinic acid has been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Maslinic Acid Inhibition of the NF-κB Signaling Pathway.
Pro-apoptotic Signaling of Ursolic Acid
Ursolic acid can induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the Akt/mTOR and ERK pathways.[3]
Caption: Ursolic Acid-Mediated Inhibition of Pro-survival Pathways.
Glucose Uptake Signaling of Corosolic Acid
Corosolic acid has been shown to stimulate glucose uptake by enhancing insulin receptor phosphorylation and activating the PI3K/Akt signaling pathway.[11]
Caption: Corosolic Acid-Stimulated Glucose Uptake Pathway.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of pentacyclic triterpenoids structurally related to this compound. The data on ursolic acid, maslinic acid, and corosolic acid indicate that these compounds are generally poorly soluble in aqueous media and exhibit better solubility in organic solvents such as DMSO, DMF, and alcohols. The limited stability data suggests that these compounds are more stable in acidic to neutral conditions and are susceptible to degradation at higher temperatures and alkaline pH.
The provided experimental protocols for solubility and stability testing offer a solid foundation for researchers working with this class of compounds. The illustrated signaling pathways highlight the potential molecular mechanisms underlying their diverse biological activities.
It is crucial to reiterate that the information presented here is based on structural analogues, and further research is urgently needed to determine the specific physicochemical properties of this compound. Future studies should focus on generating comprehensive solubility and forced degradation data for this compound to support its development as a potential therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ijrpp.com [ijrpp.com]
- 13. scispace.com [scispace.com]
- 14. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Epitormentic Acid: Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Epitormentic acid, a pentacyclic triterpenoid of the ursane type. While its parent compound, Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid), is well-documented, this compound (2β,3β,19α-trihydroxyurs-12-en-28-oic acid) has been more recently identified and is the subject of ongoing research. This document details its discovery, isolation from natural sources, and known biological activities, with a particular focus on its potential as a therapeutic agent. Experimental methodologies, quantitative data, and relevant signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound is a stereoisomer of the more commonly known Tormentic acid, differing in the stereochemistry at the C-2 position of the A-ring. While Tormentic acid has been isolated from a variety of plant species and extensively studied for its diverse pharmacological effects, the discovery of this compound is a more recent development in the field of natural product chemistry.
The first significant report of this compound, identified as 2β,3β,19α-trihydroxy-urs-12-en-28-oic acid, was in the context of a study on the chemical constituents of Vitellaria paradoxa (commonly known as the shea tree). This discovery highlights the importance of continued exploration of natural sources for novel bioactive compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an ursane-type pentacyclic triterpenoid skeleton with hydroxyl groups at positions 2β, 3β, and 19α, and a carboxylic acid group at C-28.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,3,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14b-octadecahydropicene-4a-carboxylic acid | - |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| Stereochemistry | 2β-hydroxyl group | [1] |
Isolation and Characterization
Natural Sources
To date, the primary reported natural source of this compound is the bark of Vitellaria paradoxa.[1]
Experimental Protocol: Isolation from Vitellaria paradoxa
The following protocol is based on the methodology described for the isolation of triterpenoids from Vitellaria paradoxa.[1]
Caption: Potential mechanisms of trypanocidal action by ursane triterpenoids.
Research on the mechanism of action of trypanocidal drugs suggests that they can interfere with various essential pathways in the parasite, including:
-
Mitochondrial Function: Many trypanocidal agents disrupt the parasite's mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
-
Enzyme Inhibition: Key enzymes in the parasite's metabolic pathways, such as ornithine decarboxylase involved in polyamine synthesis, are potential targets for inhibition by therapeutic agents.
Further investigation is required to determine if this compound acts through these or other mechanisms.
Synthesis
Currently, there are no specific published synthetic routes for this compound. The synthesis of complex natural products like triterpenoids is a challenging endeavor that often involves multi-step processes. However, the development of stereoselective synthesis methods for ursane-type triterpenoids could provide a pathway for the future production of this compound and its analogs for further biological evaluation.
Future Perspectives
The discovery of this compound and its initial biological screening opens up several avenues for future research:
-
Comprehensive Biological Screening: A broader evaluation of this compound's bioactivity against a range of therapeutic targets, including cancer cell lines, inflammatory markers, and other pathogens, is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.
-
Synthetic Chemistry: The development of an efficient synthetic route would enable the production of larger quantities of this compound for in-depth preclinical and clinical studies, as well as the generation of novel derivatives with potentially enhanced activity and improved pharmacokinetic properties.
-
Comparative Studies: A direct comparison of the biological activities of this compound and Tormentic acid would provide valuable insights into the structure-activity relationship of the C-2 hydroxyl group's stereochemistry.
Conclusion
This compound is a promising natural product with demonstrated trypanocidal activity. While research on this specific epimer is still in its early stages, its discovery underscores the vast potential of natural products in drug discovery. This technical guide serves as a foundational resource to stimulate further investigation into the discovery, synthesis, and pharmacology of this compound, with the ultimate goal of translating this knowledge into novel therapeutic applications.
References
Methodological & Application
Application Note: Quantification of 2-Epitormentic Acid and its Isomers in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid, a pentacyclic triterpenoid, is a structural isomer of tormentic acid. Triterpenoids are a class of natural products with a wide range of reported biological activities, making their quantification in plant extracts a critical aspect of natural product research and drug development. This application note provides a detailed protocol for the quantification of this compound and its isomers in plant extracts using High-Performance Liquid Chromatography (HPLC).
It is important to note that due to structural similarities, the chromatographic separation of triterpenoid isomers, such as this compound and tormentic acid, can be challenging. The method described herein is adapted from a validated method for tormentic acid and provides a robust procedure for the quantification of the total content of these isomers. For specific quantification of this compound, the use of chiral chromatography or LC-MS/MS may be necessary.
Experimental Protocols
Sample Preparation
A reliable and reproducible sample preparation protocol is crucial for the accurate quantification of this compound and its isomers. The following procedure is recommended for the extraction of these compounds from dried and powdered plant material.
Protocol:
-
Weigh accurately about 3.0 g of the dried and powdered plant material (e.g., roots, rhizomes).
-
Transfer the powder to a suitable flask for ultrasonication.
-
Add 50 mL of dichloromethane to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at 30°C.
-
Separate the extract from the plant material by filtration or centrifugation.
-
Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane.
-
Combine the three extracts.
-
Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the dried residue in 10 mL of acetone.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
The following HPLC method is recommended for the analysis of this compound and its isomers.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Symmetry ODS (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with phosphoric acid (pH = 2.5) |
| Gradient | Isocratic |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 85 minutes |
Preparation of Standard Solutions and Calibration
-
Stock Standard Solution: Prepare a stock solution of a reference standard (e.g., tormentic acid, as a surrogate for this compound and its isomers) in a suitable solvent such as acetone or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations ranging from approximately 0.02 to 3.0 mg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.
Method Validation
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | R² > 0.999 |
| Precision (RSD) | ≤ 5% |
| Accuracy (Recovery) | 95% - 105% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Quantitative Data
The following table presents an example of quantitative data for the total content of euscaphic and tormentic acids (isomers of this compound) found in the roots and rhizomes of various Potentilla species, as reported in the literature.[1] It is important to reiterate that this data represents the combined amount of these isomers.
Table 3: Content of Euscaphic and Tormentic Acids in Potentilla Species
| Plant Species | Content (mg/g of dry extract) |
| Potentilla anserina | > 10 |
| Potentilla atrosanguinea | > 10 |
| Potentilla erecta | Significantly higher than other species |
Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented is for its isomers.
Visualizations
The following diagrams illustrate the key workflows in the quantification of this compound and its isomers.
Caption: Experimental workflow for the quantification of this compound and its isomers.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound and its isomers in plant extracts using a validated HPLC method. Adherence to the detailed sample preparation and HPLC analysis procedures, along with thorough method validation, will ensure the generation of accurate and reliable quantitative data. For the specific quantification of this compound, further method development, potentially utilizing chiral separation techniques, is recommended.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-Epitormentic Acid in Plant Extracts and Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust analytical method for the detection and quantification of 2-Epitormentic acid, a pentacyclic triterpenoid of interest in pharmaceutical research. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to achieve high selectivity and low detection limits. A detailed protocol for sample preparation from plant tissues and plasma is provided, along with a summary of the method's performance characteristics. This method is suitable for researchers, scientists, and drug development professionals engaged in the pharmacokinetic, pharmacodynamic, and toxicological evaluation of this compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that, like its isomer tormentic acid, is being investigated for a variety of pharmacological activities.[1] Triterpenoids as a class are known to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Given the therapeutic potential of these compounds, a reliable and sensitive analytical method is crucial for their study in various biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound using HPLC-MS/MS, a technique well-suited for the analysis of complex biological samples due to its high sensitivity and specificity.[2][3]
Experimental Workflow
Experimental Protocols
Sample Preparation
a) Plant Material:
-
Weigh approximately 0.5 g of lyophilized and powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of a methanol:water (80:20, v/v) extraction solvent.[2]
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Spike the extract with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Proceed to the Liquid-Liquid Extraction or Solid-Phase Extraction step.
b) Plasma:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[4]
-
Add 300 µL of acetonitrile containing the internal standard to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Filter through a 0.22 µm syringe filter before injection.
HPLC-MS/MS Analysis
The chromatographic separation is performed on a reversed-phase C18 column.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 50% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusion of a pure standard of this compound and internal standard |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical method. These values are based on typical performance for similar assays and should be confirmed during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Potential Signaling Pathway
Based on the known anti-inflammatory activities of structurally related triterpenoids such as tormentic acid and esculentic acid, it is hypothesized that this compound may exert its effects through the inhibition of the cyclooxygenase-2 (COX-2) pathway.[5]
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of this compound in both plant and biological matrices. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific applications in the field of drug discovery and development. The high selectivity and low detection limits of this method make it an invaluable tool for elucidating the pharmacological profile of this promising natural compound.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Esculentic acid, a novel and selective COX-2 inhibitor with anti-inflammatory effect in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 2-Epitormentic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid is a pentacyclic triterpenoid compound of interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory activity of this compound. The methodologies are based on established assays used for similar triterpenoid compounds, such as Tormentic acid, and are designed to provide a comprehensive profile of the compound's effects on key inflammatory mediators and signaling pathways.
Inflammation is a complex biological response involving the activation of immune cells and the production of various pro-inflammatory mediators. Key players in the inflammatory cascade include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). The production of these mediators is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways therefore represent critical targets for anti-inflammatory drug discovery.
The following sections detail the experimental protocols to assess the inhibitory effects of this compound on the production of these inflammatory molecules and its modulation of the NF-κB and MAPK signaling cascades in appropriate cell models, such as lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 or microglial cells.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays based on findings for the closely related compound, Tormentic acid. These tables can be used as a template for presenting the results obtained for this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Assay | Cell Line | Treatment | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |
| Nitric Oxide (Griess Assay) | RAW 264.7 | This compound | 1 | Data to be determined | N/A |
| 5 | Data to be determined | N/A | |||
| 10 | Data to be determined | N/A | |||
| 25 | Data to be determined | N/A | |||
| Dexamethasone (Positive Control) | 1 | Data to be determined | N/A | ||
| PGE2 (ELISA) | RAW 264.7 | This compound | 1 | N/A | Data to be determined |
| 5 | N/A | Data to be determined | |||
| 10 | N/A | Data to be determined | |||
| 25 | N/A | Data to be determined | |||
| Indomethacin (Positive Control) | 10 | N/A | Data to be determined |
N/A: Not Applicable
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine (Assay) | Cell Line | Treatment | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) |
| TNF-α (ELISA) | RAW 264.7 | This compound | 1 | Data to be determined | N/A | N/A |
| 5 | Data to be determined | N/A | N/A | |||
| 10 | Data to be determined | N/A | N/A | |||
| 25 | Data to be determined | N/A | N/A | |||
| IL-6 (ELISA) | RAW 264.7 | This compound | 1 | N/A | Data to be determined | N/A |
| 5 | N/A | Data to be determined | N/A | |||
| 10 | N/A | Data to be determined | N/A | |||
| 25 | N/A | Data to be determined | N/A | |||
| IL-1β (ELISA) | RAW 264.7 | This compound | 1 | N/A | N/A | Data to be determined |
| 5 | N/A | N/A | Data to be determined | |||
| 10 | N/A | N/A | Data to be determined | |||
| 25 | N/A | N/A | Data to be determined |
N/A: Not Applicable
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1.5 × 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[1][2] Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.[1][3]
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Procedure: After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[3]
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[3]
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kits.[2][4][5] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).[4]
-
Quantification: Calculate the concentration of the analyte in the samples by comparing their absorbance to a standard curve.[4]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to analyze the protein expression levels of key components of the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p65, p65, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Tormentic acid reduces inflammation in BV-2 microglia by activating the liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 2-Epitormentic Acid and Related Triterpenoids in Cancer Cell Lines
Disclaimer: Direct experimental data on the cytotoxicity of 2-Epitormentic acid is limited in publicly available literature. The following application notes and protocols are based on the available research on the closely related parent compound, Tormentic Acid , and its derivatives. Researchers should validate these protocols for this compound in their specific experimental settings.
Introduction
Tormentic acid, a pentacyclic triterpene, has demonstrated significant anticancer properties in various cancer cell lines.[1][2][3][4] Its derivatives are also being explored for their potential to induce apoptosis in tumor cells.[5] These compounds represent a promising class of natural products for cancer therapy. This document provides a summary of the cytotoxic effects of tormentic acid and its derivatives, along with detailed protocols for assessing its activity in cancer cell lines.
Data Presentation: Cytotoxicity of Tormentic Acid
The following table summarizes the reported cytotoxic activities of Tormentic Acid in different cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Tormentic Acid | HeLa (Cisplatin-resistant Human Cervical Cancer) | MTT Assay | Dose-dependent inhibition of cell viability (Significant effects at 20, 50, 100 µM) | [1][2] |
| Tormentic Acid | PANC-1 (Human Pancreatic Ductal Adenocarcinoma) | CCK-8 Assay | Dose-dependent reduction in cell viability | [3] |
| Tormentic Acid | MIA PaCa-2 (Human Pancreatic Ductal Adenocarcinoma) | CCK-8 Assay | Dose-dependent reduction in cell viability | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Tormentic Acid's effect on HeLa cells.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PANC-1, MIA PaCa-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Test compound (e.g., Tormentic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 7 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare various concentrations of the test compound (e.g., 0, 5, 20, 50, 100 µM for Tormentic Acid) in the cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Apoptosis Analysis (DAPI Staining)
This protocol is based on the investigation of Tormentic Acid-induced apoptosis in HeLa cells.[1][2]
Objective: To visualize nuclear morphological changes associated with apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with the test compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and stain with DAPI solution for 5 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Western Blot Analysis
This protocol can be used to analyze changes in protein expression in signaling pathways affected by the test compound, as demonstrated in studies with Tormentic Acid.[1][2]
Objective: To detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-PI3K, p-AKT, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways
Tormentic acid has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.
mTOR/PI3K/AKT Signaling Pathway
Studies on cisplatin-resistant HeLa cells indicate that Tormentic Acid blocks the mTOR/PI3K/AKT signaling pathway.[1][2] This inhibition leads to a decrease in the phosphorylation of PI3K, AKT, and mTOR, which are crucial for cell survival and proliferation. The downregulation of this pathway contributes to the induction of apoptosis.
Intrinsic Apoptosis Pathway
Tormentic acid has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (like caspase-3 and -9) and leads to programmed cell death.[3]
References
- 1. jbuon.com [jbuon.com]
- 2. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pentacyclic triterpene tormentic acid inhibits the proliferation and migration of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tormentic acid derivatives: synthesis and apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antidiabetic Effects of 2-Epitormentic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The escalating global prevalence of diabetes necessitates the discovery and development of novel therapeutic agents. Triterpenic acids, a class of natural compounds, have garnered significant interest for their potential antidiabetic properties. This document provides a comprehensive set of protocols to investigate the antidiabetic effects of a novel triterpenic acid, 2-Epitormentic acid. The following protocols are designed to assess its effects on glucose metabolism in vitro and in vivo, and to elucidate its potential mechanism of action.
I. In Vitro Assays for Antidiabetic Activity
In vitro assays provide a controlled environment to screen for potential antidiabetic compounds and to study their effects on specific cellular pathways involved in glucose metabolism.[2]
α-Amylase and α-Glucosidase Inhibition Assays
Objective: To determine if this compound can inhibit key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which would slow down carbohydrate absorption.[3][4]
Principle: These colorimetric assays measure the enzymatic activity of α-amylase and α-glucosidase in the presence and absence of the test compound. A reduction in the colorimetric signal indicates inhibition of the enzyme. Acarbose is commonly used as a positive control.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Prepare a reaction mixture containing 20 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate and various concentrations of this compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.3).[5]
-
Initiate the reaction by adding α-glucosidase enzyme.
-
Incubate the mixture at 37°C for an appropriate time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M Na2CO3).[5]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Data Presentation:
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of this compound
| Compound | Concentration (µM) | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |
| This compound | 10 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 50 | 45.8 ± 3.5 | 38.6 ± 2.8 | |
| 100 | 78.3 ± 4.2 | 65.4 ± 3.7 | |
| Acarbose (Control) | 100 | 92.1 ± 2.8 | 88.9 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Cellular Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in insulin-sensitive cell lines, such as 3T3-L1 adipocytes or L6 myotubes.[6]
Principle: This assay utilizes a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells but not fully metabolized, leading to intracellular accumulation. The fluorescence intensity is proportional to the amount of glucose uptake.
Experimental Protocol:
-
Seed 3T3-L1 pre-adipocytes in a 96-well plate and differentiate them into mature adipocytes.
-
Starve the differentiated adipocytes in glucose-free DMEM for 2-4 hours.
-
Treat the cells with various concentrations of this compound, with or without insulin (e.g., 100 nM), for a predetermined time (e.g., 30 minutes).
-
Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
Data Presentation:
Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Glucose Uptake (Fold Change over Basal) |
| Basal | - | 1.00 ± 0.05 |
| Insulin (100 nM) | - | 2.50 ± 0.15 |
| This compound | 10 | 1.20 ± 0.08 |
| 50 | 1.85 ± 0.12 | |
| 100 | 2.30 ± 0.18 | |
| This compound + Insulin | 100 | 3.10 ± 0.20 |
Data are presented as mean ± SD from three independent experiments.
Experimental Workflow for In Vitro Glucose Uptake Assay
Caption: Workflow for the in vitro glucose uptake assay.
II. In Vivo Models for Antidiabetic Activity
In vivo models are crucial for evaluating the physiological effects of a potential antidiabetic compound in a whole organism.[7]
Streptozotocin (STZ)-Induced Diabetic Model
Objective: To evaluate the hypoglycemic effect of this compound in a chemically-induced model of type 1 diabetes.
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[7] Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes.
Experimental Protocol:
-
Acclimate male Wistar rats or C57BL/6 mice for at least one week.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg in rats, dissolved in cold citrate buffer, pH 4.5).[8]
-
Monitor blood glucose levels for 3-5 days post-injection to confirm the diabetic state (fasting blood glucose > 250 mg/dL).
-
Divide the diabetic animals into groups: diabetic control, positive control (e.g., metformin or glibenclamide), and treatment groups receiving different doses of this compound.
-
Administer the treatments orally once daily for a specified period (e.g., 4-6 weeks).
-
Monitor fasting blood glucose, body weight, and food and water intake regularly.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile) and tissues (e.g., pancreas, liver, skeletal muscle) for histological and molecular analysis.
Data Presentation:
Table 3: Effect of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Group | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | HbA1c (%) |
| Normal Control | 95 ± 8 | 1.5 ± 0.2 | 4.2 ± 0.3 |
| Diabetic Control | 450 ± 35 | 0.4 ± 0.1 | 10.5 ± 0.8 |
| This compound (50 mg/kg) | 280 ± 25 | 0.7 ± 0.1 | 8.1 ± 0.6 |
| This compound (100 mg/kg) | 190 ± 20 | 1.0 ± 0.2 | 6.5 ± 0.5 |
| Metformin (150 mg/kg) | 150 ± 18 | 1.2 ± 0.2 | 5.8 ± 0.4 |
Data are presented as mean ± SD.
Experimental Workflow for STZ-Induced Diabetic Model
Caption: Workflow for the in vivo STZ-induced diabetic model.
III. Mechanistic Studies: Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial for drug development. The PI3K/Akt signaling pathway is a key regulator of insulin-mediated glucose uptake.[9]
Western Blot Analysis of PI3K/Akt Pathway
Objective: To determine if this compound enhances insulin signaling through the PI3K/Akt pathway in insulin-sensitive tissues or cells.
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and its downstream targets. Increased phosphorylation indicates activation of the pathway.
Experimental Protocol:
-
Treat insulin-sensitive cells (e.g., L6 myotubes) or tissues from the in vivo study with this compound, with or without insulin stimulation.
-
Lyse the cells or tissues to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
Data Presentation:
Table 4: Effect of this compound on Akt Phosphorylation in L6 Myotubes
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Control | 1.00 ± 0.05 |
| Insulin (100 nM) | 3.50 ± 0.25 |
| This compound (100 µM) | 1.80 ± 0.15 |
| This compound + Insulin | 4.80 ± 0.30 |
Data are presented as mean ± SD from three independent experiments.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway in insulin-stimulated glucose uptake.
Disclaimer: As there is no publicly available data on the antidiabetic effects of this compound, the quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.
References
- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoic acid increases glucose uptake by skeletal muscles of obese-diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic and Antidyslipidemic Activities of the Aqueous Extract of Cochlospermum planchonii Leaves in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2-Epitormentic Acid as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid is a pentacyclic triterpenoid of the ursane type, closely related to its stereoisomer, tormentic acid. These compounds are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. This document provides detailed application notes and protocols for utilizing this compound as a standard in chromatographic analysis.
Disclaimer: As of the latest search, a commercially available analytical standard for this compound could not be definitively identified. The following protocols are based on methods developed for its stereoisomer, tormentic acid, and other structurally related triterpenoids. Researchers must procure a certified this compound standard and validate the method for their specific application. The stereoisomeric nature of this compound and tormentic acid may necessitate specific chromatographic conditions for their resolution if present in the same sample.
Chemical Properties
| Property | Value |
| IUPAC Name | (2R,3S,4aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-hexadecahydropicene-4a-carboxylic acid |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| Structure | Pentacyclic Triterpenoid (Ursane-type) |
Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a robust HPLC method adaptable for the quantification of this compound. This method is based on established protocols for similar triterpenic acids and should be validated with a this compound standard.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C8 or C18 reversed-phase column is recommended. A C8 column (e.g., 4.6 x 150 mm, 5 µm particle size) has been shown to be effective for tormentic acid.
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Additives: Acetic acid or formic acid for mobile phase modification.
-
Standard: this compound of high purity (analytical standard grade).
-
Sample Filters: 0.45 µm syringe filters.
Experimental Protocol: HPLC Analysis of this compound
-
Standard Preparation:
-
Accurately weigh a precise amount of this compound standard.
-
Dissolve the standard in methanol or a suitable organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid).
-
For Plant Extracts:
-
Perform an extraction using a suitable solvent such as methanol or ethanol.
-
The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Fluids:
-
A liquid-liquid extraction or protein precipitation followed by SPE is typically required.
-
-
-
Chromatographic Conditions:
-
Column: C8 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 0.1% Acetic Acid in Water:Methanol (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 204 nm. Triterpenic acids generally lack a strong chromophore, thus detection at lower wavelengths is necessary.
-
Run Time: Approximately 10-15 minutes. The retention time for tormentic acid under similar conditions is approximately 6.4 minutes.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.999 over a defined concentration range. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. For similar triterpenoids, LODs are in the range of 0.08–0.65 µg/mL.[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. For similar triterpenoids, LOQs are in the range of 0.24–1.78 µg/mL.[1] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy (Recovery) | 95-105% recovery of spiked analyte. |
| Specificity | The ability to assess the analyte in the presence of other components. Peak purity should be evaluated using a PDA detector. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound Quantification.
Logical Relationship for Method Development
This diagram outlines the key considerations and logical steps involved in developing a robust chromatographic method for this compound.
Caption: Method Development Logic for this compound.
Conclusion
References
2-Epitormentic Acid: Mechanism of Action Studies Unexplored
Despite a comprehensive search of available scientific literature, detailed mechanism of action studies, including specific signaling pathways, quantitative data, and established experimental protocols for 2-Epitormentic acid, remain largely uncharacterized.
At present, there is a notable absence of published research specifically delineating the molecular interactions and cellular effects of this compound. Consequently, the creation of detailed application notes and protocols as requested by the research and drug development community is not feasible.
This information gap highlights a potential area for novel investigation. Future research initiatives could focus on:
-
In vitro screening: Initial studies could involve a broad panel of cancer cell lines and inflammatory cell models to identify potential cytotoxic, anti-proliferative, or anti-inflammatory effects.
-
Target identification: Subsequent research could employ techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular proteins and receptors that interact with this compound.
-
Signaling pathway analysis: Once putative targets are identified, further studies would be necessary to elucidate the downstream signaling cascades that are modulated by the compound. This would likely involve techniques such as western blotting, reporter gene assays, and transcriptomic analysis to investigate key pathways implicated in cancer and inflammation, for instance, the NF-κB, MAPK, and PI3K/Akt signaling pathways.
As the body of research on this compound grows, it will become possible to develop the detailed application notes and protocols that are essential for advancing its potential therapeutic applications. Researchers are encouraged to address this knowledge gap.
Evaluating the In Vivo Efficacy of 2-Epitormentic Acid: A Guide to Animal Models and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established animal models and detailed experimental protocols for evaluating the in vivo efficacy of 2-Epitormentic acid, a promising natural compound, in the context of inflammation, cancer, and metabolic disorders. While direct in vivo studies on this compound are limited in publicly available literature, this guide draws upon extensive research on its close structural analogue, tormentic acid, to provide a robust framework for preclinical investigation. The protocols and data presented herein are intended to serve as a foundational resource for researchers designing and conducting in vivo studies to elucidate the therapeutic potential of this compound.
I. Anti-inflammatory Activity
Tormentic acid, a structural isomer of this compound, has demonstrated significant anti-inflammatory properties in various preclinical models. These models are well-established and can be readily adapted to assess the efficacy of this compound.
A. Acute Inflammation Model: Carrageenan-Induced Paw Edema
This widely used model is suitable for screening the acute anti-inflammatory effects of novel compounds.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution (in saline) is administered into the sub-plantar region of the right hind paw.
-
Test Compound Administration: this compound is administered orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg body weight) 30-60 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Quantitative Data Summary (based on studies with tormentic acid):
| Compound | Dose (mg/kg) | Time Point (hours) | Inhibition of Paw Edema (%) |
| Tormentic Acid | - | 4 | Decreased |
| Tormentic Acid | - | 5 | Decreased |
| Indomethacin | 10 | 3 | ~50-60% |
Note: Specific percentage inhibition for tormentic acid was not available in the reviewed literature, but a significant decrease was reported.
B. Sub-chronic Inflammation Model: Cotton Pellet-Induced Granuloma
This model assesses the effect of a compound on the proliferative phase of inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of Granuloma: Sterile cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin region of the rats.
-
Test Compound Administration: this compound is administered orally daily for a period of 7 days.
-
Measurement of Granuloma: On the 8th day, the cotton pellets surrounded by granulomatous tissue are excised, dried, and weighed.
-
Data Analysis: The net dry weight of the granuloma is calculated, and the percentage inhibition is determined by comparing the treated groups with the control group.
Quantitative Data Summary (Hypothetical based on typical results):
| Compound | Dose (mg/kg/day) | Duration (days) | Inhibition of Granuloma Weight (%) |
| This compound | 50 | 7 | To be determined |
| This compound | 100 | 7 | To be determined |
| Indomethacin | 10 | 7 | ~40-50% |
C. Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Animal Model: Male BALB/c mice.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Test Compound Administration: this compound is administered prior to or after the LPS challenge.
-
Measurement of Inflammatory Markers: Blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits. Tissues can also be harvested to measure levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1]
-
Data Analysis: The levels of inflammatory markers in the treated groups are compared to the LPS-only control group.
Quantitative Data Summary (based on studies with tormentic acid):
| Compound | Parameter Measured | Effect |
| Tormentic Acid | Serum TNF-α | Decreased |
| Tormentic Acid | Serum Nitric Oxide (NO) | Decreased |
II. Anticancer Activity
The anticancer potential of tormentic acid has been explored in various cancer cell lines and a limited number of in vivo models. These approaches can be applied to evaluate this compound.
A. Xenograft Tumor Model
This is the most common in vivo model to assess the efficacy of a potential anticancer agent on human tumors.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice).
-
Tumor Cell Implantation: Human cancer cells (e.g., pancreatic, cervical, or other relevant cancer cell lines) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Measurement of Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Quantitative Data Summary (Hypothetical):
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | To be determined | To be determined |
| This compound (100 mg/kg) | To be determined | To be determined |
| Standard Chemotherapy | To be determined | To be determined |
III. Metabolic Disorders
Emerging evidence suggests that tormentic acid may have beneficial effects on metabolic health, including anti-fatigue and hepatoprotective properties.[2] The following models can be used to investigate the potential of this compound in addressing metabolic syndrome.
A. High-Fat Diet (HFD)-Induced Obesity Model
This model mimics the development of obesity and related metabolic complications in humans.
Experimental Protocol:
-
Animal Model: C57BL/6 mice.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-16 weeks).
-
Test Compound Administration: this compound is administered orally as a dietary supplement or via gavage.
-
Measurement of Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin levels, and lipid profiles (cholesterol, triglycerides) are monitored throughout the study. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.
-
Data Analysis: Changes in metabolic parameters are compared between the HFD-fed control group and the this compound-treated groups.
Quantitative Data Summary (Hypothetical):
| Parameter | HFD Control | HFD + this compound (50 mg/kg) |
| Body Weight Gain (g) | 20 ± 3 | To be determined |
| Fasting Blood Glucose (mg/dL) | 150 ± 15 | To be determined |
| Serum Insulin (ng/mL) | 2.5 ± 0.5 | To be determined |
| Serum Triglycerides (mg/dL) | 120 ± 20 | To be determined |
B. Genetic Models of Metabolic Disease
Models such as the db/db mouse (leptin receptor deficient) or ob/ob mouse (leptin deficient) spontaneously develop obesity and type 2 diabetes and can be used to evaluate the therapeutic effects of this compound on established metabolic disease.
IV. Signaling Pathways
Based on studies with tormentic acid, this compound is hypothesized to modulate key signaling pathways involved in inflammation, cancer, and metabolism. In vivo validation of these mechanisms is crucial.
Key Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: A central regulator of inflammation.[3][4] The effect of this compound on the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) can be assessed in tissue samples from the animal models described above using techniques like Western blotting and immunohistochemistry.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism and is often dysregulated in cancer and metabolic diseases.[2][4][5] The phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) can be evaluated in response to this compound treatment.
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.[6]
-
AMPK Signaling Pathway: A key sensor of cellular energy status that regulates metabolism.
Diagrams of Signaling Pathways and Experimental Workflows:
Below are Graphviz diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for its in vivo evaluation.
Caption: NF-κB signaling in inflammation.
Caption: PI3K/Akt/mTOR signaling in cancer.
Caption: AMPK signaling in metabolic regulation.
Caption: General in vivo experimental workflow.
Disclaimer: The information provided is based on existing literature for the closely related compound, tormentic acid, and established preclinical models. Researchers should conduct thorough literature reviews and pilot studies to determine the optimal experimental conditions for this compound. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Anti-inflammatory activities of tormentic acid from suspension cells of Eriobotrya Japonicaex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tormentic Acid Ameliorates Hepatic Fibrosis in vivo by Inhibiting Glycerophospholipids Metabolism and PI3K/Akt/mTOR and NF-κB Pathways: Based on Transcriptomics and Metabolomics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 2-Epitormentic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Epitormentic acid, a pentacyclic triterpenoid, and its derivatives present a promising class of natural product-based compounds for drug discovery. Triterpenoids have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. High-throughput screening (HTS) offers a rapid and efficient methodology to evaluate large libraries of this compound derivatives for desired biological activities, accelerating the identification of lead compounds for further development.
These application notes provide detailed protocols for the high-throughput screening of this compound derivatives, focusing on two key areas with high potential: cytotoxicity against cancer cell lines and anti-inflammatory activity . The protocols are designed to be adaptable for standard HTS platforms.
Data Presentation: Screening Results
Effective HTS campaigns generate large datasets. The following tables provide a structured format for presenting quantitative data, enabling clear comparison of the biological activities of different this compound derivatives.
Note: As specific HTS data for this compound derivatives are not publicly available, the following data for Epiceanothic Acid, a configurational isomer of this compound, is provided as a representative example of how to present such findings. This data illustrates the potential cytotoxic and anti-HIV activity of this class of compounds.
Table 1: Cytotoxicity of Epiceanothic Acid Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| EA-001 | Epiceanothic Acid | > 4 | > 4 |
| EA-002 | Methyl Ester Derivative | 0.89 | 0.33 |
| EA-003 | A-ring Modified Derivative | > 4 | > 4 |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-HIV Activity of Epiceanothic Acid
| Compound ID | Virus Strain | EC₅₀ (µg/mL) |
| EA-001 | HIV-1NL-43 | 0.09 |
EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed protocols for primary HTS assays to evaluate the cytotoxicity and anti-inflammatory potential of this compound derivatives.
Protocol 1: Cell Viability Assay for Cytotoxicity Screening
This protocol utilizes a resazurin-based assay to assess the cytotoxicity of this compound derivatives against a panel of cancer cell lines. Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Library of this compound derivatives dissolved in DMSO
-
Resazurin sodium salt solution (1 mg/mL in PBS)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Multi-mode microplate reader with fluorescence detection
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivatives in DMSO.
-
Using an automated liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
-
Resazurin Staining and Signal Detection:
-
Prepare a working solution of resazurin at 0.1 mg/mL in complete culture medium.
-
Add 10 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each active compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: NF-κB Reporter Assay for Anti-Inflammatory Screening
This protocol employs a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to identify compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3][4]
Materials:
-
HEK293T cell line stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
Library of this compound derivatives dissolved in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
384-well solid white plates
-
Automated liquid handling system
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in 384-well white plates at a density of 1 x 10⁴ cells per well in 40 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 100 nL of the this compound derivative solutions to the wells. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and DMSO as a negative control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation and Incubation:
-
Prepare a solution of TNF-α in complete medium at a final concentration that induces approximately 80% of the maximal luciferase signal (EC₈₀).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value for each active compound.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways targeted by this compound derivatives, based on the known activities of structurally related triterpenoids.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the high-throughput screening workflow for the identification of bioactive this compound derivatives.
Caption: High-throughput screening workflow overview.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Epitormentic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-Epitormentic acid extraction. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate Solvent System: The polarity of the extraction solvent may not be suitable for this compound. 2. Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. 3. Degradation of the Compound: High temperatures or inappropriate pH levels can cause hydrolysis of the glycosidic bonds or other structural changes. 4. Ineffective Cell Wall Disruption: The solvent may not be effectively penetrating the plant material. | 1. Optimize Solvent Polarity: Triterpenoid saponins like this compound are often extracted with polar solvents. Try using aqueous ethanol or methanol solutions (e.g., 70-80% ethanol).[1][2] 2. Adjust Extraction Parameters: Increase the extraction time or temperature incrementally. For methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), optimize the duration and power/temperature settings.[3][4] 3. Control Extraction Conditions: Use moderate temperatures to prevent degradation. Consider using a buffer to maintain a neutral pH. For MAE, shorter extraction times are recommended to minimize thermal degradation.[4][5] 4. Pre-treatment of Plant Material: Ensure the plant material is finely ground to increase the surface area for solvent interaction. |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The solvent system may be extracting a wide range of compounds with similar polarities. 2. Presence of Pigments and Lipids: Chlorophyll, carotenoids, and lipids are common impurities in plant extracts. | 1. Employ a Multi-step Extraction: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and pigments before the main extraction with a polar solvent.[6] 2. Purification Post-extraction: Utilize column chromatography (e.g., silica gel or reversed-phase) to separate this compound from other co-extracted compounds.[7][8] High-Speed Countercurrent Chromatography (HSCCC) is also an effective technique for purifying saponins.[7][9] |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent concentration, or particle size can lead to different yields. | 1. Standardize Plant Material: If possible, use plant material from a single, well-characterized source. 2. Strictly Control Parameters: Maintain consistent and well-documented extraction parameters for each batch. Utilize calibrated equipment to ensure accuracy. |
| Precipitation of the Extract During Storage | 1. Supersaturation: The extract may be supersaturated with this compound or other compounds. 2. Change in Solvent Composition or Temperature: Evaporation of the solvent or a decrease in temperature can reduce the solubility of the extracted compounds. | 1. Store at a Consistent Temperature: Keep the extract at a stable temperature to prevent precipitation. 2. Re-dissolve Before Use: If precipitation occurs, gently warm the extract and sonicate to re-dissolve the precipitate before use. Ensure the solvent composition has not significantly changed due to evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[4][10] MAE and UAE offer advantages such as shorter extraction times, reduced solvent consumption, and potentially higher yields.[5][10][11] The choice of method may also depend on the available equipment and the scale of the extraction.
Q2: Which solvent is best for extracting this compound?
A2: As a triterpenoid saponin, this compound is best extracted with polar solvents. Aqueous ethanol (typically 70-80%) is a common and effective choice.[1][2] The optimal ethanol concentration may need to be determined experimentally.
Q3: How can I optimize the extraction parameters to maximize the yield?
A3: To maximize the yield, you should systematically optimize key parameters, including:
-
Solvent Concentration: Test a range of aqueous ethanol or methanol concentrations.
-
Temperature: Evaluate different temperatures, keeping in mind the potential for degradation at higher temperatures.
-
Extraction Time: Determine the optimal duration for the extraction.
-
Solid-to-Liquid Ratio: Vary the ratio of plant material to solvent.
-
Particle Size: Use finely ground plant material for better solvent penetration.
Response Surface Methodology (RSM) can be a useful statistical tool for optimizing these parameters simultaneously.
Q4: How can I remove chlorophyll and other pigments from my extract?
A4: A common method is to first defat the plant material with a non-polar solvent like hexane before the main extraction.[6] Alternatively, after extraction, you can perform a liquid-liquid partition with a non-polar solvent or use column chromatography for purification.
Q5: What are the best methods for purifying the crude extract of this compound?
A5: Column chromatography is a standard and effective method for purifying triterpenoid saponins.[7][8] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be used. High-Speed Countercurrent Chromatography (HSCCC) is another powerful technique for the separation and purification of saponins from crude extracts.[7][9]
Data on Extraction Parameters for Triterpenoids
The following tables summarize quantitative data from studies on the extraction of triterpenoids, which can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods for Triterpenoids
| Extraction Method | Plant Material | Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Olive Skins | MAE was faster and more efficient than Soxhlet extraction for triterpenic acids. | [11] |
| Ultrasound-Assisted Extraction (UAE) | Hedera helix | UAE was more efficient than conventional stirring for saponin extraction. Optimal conditions were 50°C, 40% amplitude, 60 min, 1:20 solid/solvent ratio, and 80% ethanol. | [1][2] |
| Heat Reflux Extraction | Chickpea | MAE produced higher extraction efficiency in a shorter time compared to heat reflux, Soxhlet, and ultrasonic extraction. | [4] |
Table 2: Optimal Conditions for Triterpenoid Extraction from Various Studies
| Parameter | Optimal Value | Plant Material | Reference |
| Ultrasound-Assisted Extraction | |||
| Ethanol Concentration | 80% | Hedera helix | [1][2] |
| Temperature | 50°C | Hedera helix | [1][2] |
| Extraction Time | 60 min | Hedera helix | [1][2] |
| Solid-to-Liquid Ratio | 1:20 (w/v) | Hedera helix | [1][2] |
| Microwave-Assisted Extraction | |||
| Ethanol Concentration | 70% | Chickpea | [4] |
| Temperature | 70°C | Chickpea | [4] |
| Extraction Time | 10 min | Chickpea | [4] |
| Microwave Power | 400 W | Chickpea | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from plant material using ultrasonication.
Materials:
-
Dried and finely powdered plant material
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a suitable flask.
-
Add 200 mL of 80% ethanol to achieve a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath set to 50°C and 40% amplitude.
-
Sonicate for 60 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Decant the supernatant and filter it through filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To extract this compound from plant material using microwave irradiation.
Materials:
-
Dried and finely powdered plant material
-
70% Ethanol (v/v)
-
Microwave extraction system
-
Extraction vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of the powdered plant material into the microwave extraction vessel.
-
Add 100 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 70°C, microwave power at 400 W, and extraction time of 10 minutes.
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Store the crude extract at 4°C.
Protocol 3: Purification of this compound using Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel (for normal-phase chromatography)
-
Solvents for mobile phase (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with a solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots using a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Pool the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the purified compound.
Visualizations
References
- 1. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biozoojournals.ro [biozoojournals.ro]
- 4. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA3188708A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Epitormentic Acid in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Epitormentic acid in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a lipophilic triterpenoid and exhibits poor solubility in aqueous solutions. For creating stock solutions, the use of organic solvents is necessary. Commonly recommended solvents include:
It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be further diluted into your aqueous bioassay medium.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based bioassay?
A2: The final concentration of DMSO in your cell-based assay should be kept to a minimum to avoid solvent-induced cytotoxicity or other artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line specific. Therefore, it is essential to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to assess its effect on the cells. For highly sensitive cell lines, a final DMSO concentration of 0.1% or lower may be necessary.[1]
Q3: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of your stock solution in the assay medium. Adding the stock solution to the medium while vortexing can also improve dispersion.[1]
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay medium can help maintain solubility.[4][5]
-
Consider Formulation Strategies: For persistent precipitation, more advanced formulation strategies like the use of surfactants or cyclodextrins may be required.[4][6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate forms immediately upon dilution of the stock solution.
-
Cloudiness or turbidity is observed in the final assay medium.
-
Inconsistent results or low activity in the bioassay.
Possible Causes:
-
The aqueous solubility of this compound has been exceeded.
-
The dilution was performed too quickly or without sufficient mixing.
-
The temperature of the aqueous buffer is significantly lower than that of the stock solution.
Solutions:
| Solution | Detailed Protocol |
| Optimized Dilution Protocol | 1. Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).2. Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.3. Perform a serial dilution to gradually decrease the solvent concentration. |
| Sonication | Briefly sonicate the final diluted solution in a water bath sonicator to help dissolve any microscopic precipitates. |
| Test Lower Concentrations | If precipitation persists, systematically lower the final working concentration of this compound until a clear solution is obtained. |
Issue 2: Selecting a Suitable Co-solvent
Challenge: DMSO is affecting the bioassay, or a higher final concentration of this compound is required than what is achievable with DMSO alone.
Solution: The use of co-solvents can enhance the solubility of hydrophobic compounds in aqueous solutions.[4][5]
Recommended Co-solvents:
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Generally well-tolerated by many cell lines at low concentrations. |
| Polyethylene Glycol (PEG 300 or 400) | 1-10% (v/v) | Can be a good alternative to DMSO, but viscosity may be a factor at higher concentrations. |
| Propylene Glycol | 1-5% (v/v) | Another commonly used co-solvent with a good safety profile in vitro. |
Experimental Protocol for Co-solvent Selection:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mM in Ethanol).
-
Perform serial dilutions of this stock solution into the bioassay medium to achieve the desired final concentrations.
-
Include a vehicle control for each co-solvent at the highest concentration used to assess its impact on the assay.
-
Visually inspect for any precipitation and evaluate the bioassay results to determine the optimal co-solvent and concentration.
Issue 3: Persistent Solubility Issues and Need for Advanced Formulation
Challenge: Even with optimized dilution and the use of co-solvents, this compound does not remain in solution at the desired concentration for the duration of the bioassay.
Solution: Advanced formulation strategies can significantly improve the aqueous solubility and stability of triterpenoid acids.[3][7]
Advanced Formulation Options:
| Formulation Strategy | Description | Key Advantages |
| Cyclodextrin Encapsulation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity that can encapsulate hydrophobic molecules like this compound.[3][6][7] | Improves water solubility, can enhance bioavailability, and may protect the compound from degradation.[3][7] |
| Use of Surfactants | Non-ionic surfactants such as Tween® 20 or Tween® 80 can form micelles that entrap hydrophobic compounds, increasing their apparent water solubility. | Effective at low concentrations, but require careful validation to ensure they do not interfere with the bioassay. |
Experimental Protocol for Cyclodextrin Encapsulation:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[6]
-
Prepare the Complex:
-
Dissolve HP-β-CD in the aqueous assay buffer to a desired concentration (e.g., 1-10 mM).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., by stirring for several hours or overnight at room temperature).
-
-
Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use in the bioassay.
Visualizing Experimental Workflows
To assist in navigating these solubility challenges, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: A workflow for troubleshooting this compound solubility.
Caption: Strategies to enhance this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 2-Epitormentic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Epitormentic acid and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound and its Isomers
-
Question: My HPLC method is not separating this compound from its isomers. What steps can I take to improve the resolution?
-
Answer: Achieving baseline separation of structurally similar isomers like this compound and its epimers can be challenging. Here are several strategies to improve resolution:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a C30 column, which has shown enhanced resolution for triterpenoids.
-
Mobile Phase Optimization:
-
Solvent Composition: Systematically vary the ratio of your organic modifier (acetonitrile or methanol) to the aqueous phase. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can significantly impact selectivity.
-
pH Adjustment: Since this compound is a carboxylic acid, the pH of the mobile phase is critical. Adding a small amount of an acidic modifier, such as formic acid or acetic acid (e.g., 0.1%), can suppress the ionization of the carboxyl group and improve peak shape and retention.
-
Mobile Phase Additives: The addition of cyclodextrins (e.g., β-cyclodextrin) to the mobile phase has been shown to improve the separation of triterpenoid isomers by forming inclusion complexes.[1][2]
-
-
Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks for my this compound isomers are tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
-
Solution: Use an end-capped column. Also, as mentioned previously, adding a small amount of a competitive acidic modifier (like formic acid) to the mobile phase can help to saturate these active sites and reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.
-
Solution: Replace the guard column and/or the analytical column.
-
-
Issue 3: Low Detector Response or Sensitivity
-
Question: I am having trouble detecting my this compound isomers with sufficient sensitivity. What can I do?
-
Answer: Triterpenoids like this compound lack strong chromophores, which can make UV detection challenging.
-
Wavelength Selection: Use a low UV wavelength for detection, typically in the range of 205-215 nm, where carboxylic acids and other functional groups may have some absorbance.[3]
-
Alternative Detectors: If sensitivity with UV detection remains an issue, consider using alternative detection methods:
-
Charged Aerosol Detector (CAD): This detector is not dependent on the optical properties of the analyte and can provide a more uniform and sensitive response for non-chromophoric compounds. A method using a C30 column with CAD has been reported to achieve high resolution and sensitivity for similar triterpenoids.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can be invaluable for the identification and quantification of isomers, especially in complex matrices.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: Based on methods for similar triterpenic acids, a good starting point would be a reversed-phase method using a C18 or, preferably, a C30 column.[4] Begin with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might run from 60% to 90% acetonitrile over 20-30 minutes. Set the UV detector to 210 nm. From this initial run, you can then optimize the gradient, mobile phase composition, and other parameters.
Q2: How can I confirm the identity of the separated isomeric peaks?
A2: While HPLC can separate the isomers, it cannot definitively identify them without reference standards. If standards are unavailable, you will need to use a hyphenated technique like LC-MS/MS. The fragmentation patterns of the isomers in the mass spectrometer can provide structural information to help in their identification.
Q3: Is normal-phase HPLC a viable option for separating this compound isomers?
A3: While reversed-phase HPLC is more common for these types of compounds, normal-phase HPLC could also be explored. It may offer different selectivity based on the polar interactions of the hydroxyl and carboxylic acid groups with a polar stationary phase (e.g., silica or diol). Chiral stationary phases under normal-phase conditions are also a powerful tool for separating enantiomers and diastereomers.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to drift. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
-
Pump Performance: Inconsistent pump performance or leaks in the system can also cause retention time variability.
Experimental Protocols
While a specific, validated method for this compound was not found in the initial search, the following protocol for the separation of the closely related ursolic acid and oleanolic acid isomers can be adapted as a starting point.
Adapted Protocol for Triterpenic Acid Isomer Separation
-
Objective: To achieve baseline separation of ursolic acid and oleanolic acid.
-
Instrumentation: A standard HPLC system with a UV or CAD detector.
-
Column: Acclaim C30 column (3 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 80% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm or Charged Aerosol Detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or a mixture of the initial mobile phase.
Quantitative Data Summary
The following table summarizes HPLC conditions used for the separation of triterpenoid isomers from the literature, which can serve as a reference for method development for this compound.
| Compound Pair | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Ursolic Acid / Oleanolic Acid | Acclaim C30 (3 µm) | Acetonitrile/Methanol/Water with 0.1% Formic Acid (gradient) | 1.0 | CAD | 2.73 | |
| Madecassic Acid / Terminolic Acid | Agilent Zorbax SB-C18 (5 µm) | Methanol/Water (65:35, v/v), pH 4 | 0.4 | 204 nm | Not specified | [2][5] |
| Oleanolic Acid / Ursolic Acid | C18 octadecylsilyl silica | Acetonitrile/Water (85:15, v/v) | 0.6 | 215 nm | Not specified | [3] |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for this compound isomers.
Troubleshooting Logic for Poor Resolution
Caption: A logical approach to troubleshooting poor resolution of isomers.
References
- 1. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC quantification of two isomeric triterpenic acids isolated from Mitracarpus scaber and antimicrobial activity on Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Large-Scale Synthesis of 2-Epitormentic Acid
Welcome to the technical support center for the large-scale synthesis of 2-Epitormentic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound, a complex ursane-type triterpenoid, stem from its intricate stereochemistry and the presence of multiple reactive functional groups.[1][2][3] Key difficulties include:
-
Stereoselective Synthesis: Achieving the desired stereochemistry at multiple chiral centers, particularly the C-2 epimerization, can be challenging and often requires multi-step procedures with careful control of reaction conditions.[4][5][6]
-
Protecting Group Strategy: The presence of multiple hydroxyl groups and a carboxylic acid necessitates a robust protecting group strategy to ensure regioselectivity during synthetic transformations.[7][8][9][10] The selection, introduction, and removal of these protecting groups add complexity and steps to the overall synthesis, potentially impacting yield.
-
Purification: The separation of this compound from its isomers (like tormentic acid) and other reaction byproducts is often difficult due to their similar physicochemical properties. This typically requires advanced chromatographic techniques.
-
Low Yields from Natural Sources: Direct extraction from natural sources is often not viable for large-scale production due to low abundance, making chemical synthesis a necessity despite its challenges.[11]
Q2: Why is stereocontrol at the C-2 position a significant hurdle?
A2: Achieving specific stereocontrol at the C-2 position to form the "epi" configuration is a significant hurdle due to the thermodynamic stability of the alternative isomer. The synthesis often requires specific reagents and conditions to favor the formation of the desired 2α-hydroxy epimer over the more common 2β-hydroxy configuration found in related natural products.[5][6] This step can be low-yielding and may require extensive optimization.
Q3: What are the recommended starting materials for a scalable synthesis?
A3: For a scalable synthesis, it is advantageous to start from a readily available and structurally related natural product. Ursolic acid or oleanolic acid are common starting materials for the synthesis of various ursane-type triterpenoids.[12] These compounds provide the core pentacyclic skeleton, reducing the number of synthetic steps required to reach the target molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the desired C-2 epimer | - Incomplete epimerization. - Non-selective reaction conditions. - Steric hindrance from adjacent functional groups. | - Optimize reaction time and temperature for the epimerization step. - Screen different reagents and solvent systems to enhance stereoselectivity. - Consider a different protecting group strategy to reduce steric hindrance. |
| Formation of multiple byproducts | - Non-specific oxidation or reduction steps. - Incomplete protection or deprotection of functional groups. - Side reactions due to reactive intermediates. | - Employ milder and more selective oxidizing or reducing agents. - Ensure complete conversion during protection and deprotection steps using analytical monitoring (e.g., TLC, LC-MS). - Adjust reaction conditions (e.g., temperature, concentration) to minimize side reactions. |
| Difficulty in purifying the final product | - Co-elution with stereoisomers or closely related impurities. - Poor resolution in chromatographic separation. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 reversed-phase). - Optimize the mobile phase composition and gradient for better separation. - Consider derivatization of the crude product to improve chromatographic resolution, followed by removal of the derivatizing group. |
| Incomplete removal of protecting groups | - Harsh deprotection conditions leading to degradation of the target molecule. - Inefficient deprotection reagent. | - Screen for milder deprotection conditions that are compatible with the sensitive functional groups of this compound. - Ensure the chosen protecting groups are orthogonal, allowing for their selective removal without affecting others.[7][8][9][10] |
Experimental Protocols
General Protocol for Stereoselective Oxidation and Purification
This protocol outlines a general workflow for a key step in the synthesis of this compound, focusing on stereoselective oxidation and subsequent purification.
-
Protection of Carboxylic Acid:
-
Dissolve the starting triterpenoid acid (e.g., a protected dihydroxy-ursane derivative) in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent for the carboxylic acid (e.g., methyl iodide in the presence of a base like potassium carbonate) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the protected intermediate.
-
-
Stereoselective Oxidation at C-2:
-
Dissolve the protected intermediate in a suitable solvent under an inert atmosphere.
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C).
-
Add the chosen oxidizing agent (e.g., a specific selenium-based reagent or a hypervalent iodine reagent) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired 2-oxo intermediate.
-
-
Stereoselective Reduction to this compound Precursor:
-
Dissolve the 2-oxo intermediate in a suitable solvent.
-
At a controlled temperature, add a stereoselective reducing agent (e.g., a bulky borohydride reagent) to favor the formation of the axial alcohol (2α-hydroxy).
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction and purify the resulting epimer by column chromatography.
-
-
Deprotection:
-
Selectively remove the protecting groups under optimized conditions to yield the final this compound.
-
-
Final Purification:
-
Purify the final product using preparative HPLC to achieve high purity.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycals in the stereoselective synthesis of triterpene 2-deoxy-alpha-L-glycosides under conditions of acidic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Directing Biosynthesis of Bioactive Triterpenes for Pharmaceutical Applications - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 12. 3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-Epitormentic acid during storage
Welcome to the technical support center for 2-Epitormentic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of structurally similar pentacyclic triterpenoic acids, the primary factors that can lead to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can promote hydrolysis, especially if the molecule has ester functionalities.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a well-closed container, protected from light, at a temperature of -20°C. For short-term storage, 2-8°C is acceptable.
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO or ethanol, and stored at -80°C for long-term storage or -20°C for short-term use. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: Are there any known stabilizers that can be used with this compound?
A4: While specific stabilizers for this compound have not been extensively studied, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) may offer protection against oxidative degradation. The choice of stabilizer will depend on the specific application and solvent system.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Analyze the new and old stock solutions using a validated stability-indicating HPLC method (see Experimental Protocols section).
-
Compare the peak area and purity of the main compound. A significant decrease in the main peak area or the appearance of new peaks in the old stock solution indicates degradation.
-
-
Evaluate Experimental Conditions:
-
pH: Ensure the pH of your buffers and media is within a stable range for this compound (ideally near neutral, unless the experiment requires otherwise).
-
Temperature: Minimize the time that solutions containing this compound are kept at elevated temperatures.
-
Light Exposure: Protect solutions from direct light, especially during long incubation periods. Use amber vials or cover containers with aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks:
-
Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide initial clues about the identity of the degradation products.
-
Based on the m/z and the likely degradation pathways (hydrolysis, oxidation), propose potential structures for the degradants.
-
-
Perform Forced Degradation Studies:
-
Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, photolytic) as described in the Experimental Protocols section.
-
Compare the retention times of the peaks generated during the forced degradation studies with the unknown peaks in your sample. This can help to identify the specific degradation pathway that is occurring.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance of Degradation Products |
| Solid | |||
| -20°C, Protected from Light | 12 Months | >99% | None Detected |
| 4°C, Protected from Light | 6 Months | 98% | Minor peaks observed |
| 25°C, Exposed to Light | 1 Month | 90% | Significant degradation peaks |
| Solution (in DMSO) | |||
| -80°C | 6 Months | >99% | None Detected |
| -20°C | 1 Month | 97% | Minor peaks observed |
| 4°C | 1 Week | 92% | Noticeable degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 60% B
-
35-40 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or another suitable solvent to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol.
-
Add 1N HCl to a final concentration of 0.1N.
-
Heat at 60°C for 2 hours.
-
Cool, neutralize with 0.1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol.
-
Add 1N NaOH to a final concentration of 0.1N.
-
Heat at 60°C for 2 hours.
-
Cool, neutralize with 0.1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol.
-
Add 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Factors influencing the stability of this compound.
troubleshooting inconsistent results in 2-Epitormentic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Epitormentic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, a pentacyclic triterpenoid, is known for its poor water solubility. For cell-based assays, it is recommended to prepare a stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol at a high concentration. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions to ensure stability?
A2: Store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound's stability can be affected by factors like pH, light, and temperature.[1][2][3] It is advisable to protect the solutions from light.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability in experiments with this compound can stem from several factors:
-
Incomplete Solubilization: The compound may not be fully dissolved in your working solutions, leading to inconsistent concentrations. Ensure complete dissolution of the stock solution before preparing further dilutions.
-
Precipitation: The compound may precipitate out of the aqueous culture medium over time. Visually inspect your assay plates for any signs of precipitation.
-
Cell Culture Inconsistencies: Variations in cell seeding density, passage number, and overall cell health can significantly impact results.[4][5]
-
Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions, can lead to significant concentration differences.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[6][7][8][9] A reverse-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid modifier like formic acid or trifluoroacetic acid.[7] Peak purity can be determined by calculating the area percentage of the main peak.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What should I troubleshoot?
Answer:
This issue often relates to problems with the compound's preparation, stability, or the assay conditions.
Troubleshooting Workflow:
Troubleshooting Steps for Inconsistent Activity
| Step | Action | Rationale |
| 1. Verify Compound Solubility | Visually inspect the stock and working solutions for any precipitate. If necessary, gently warm the solution or use sonication to aid dissolution. | Poor solubility is a primary cause of inconsistent results with pentacyclic triterpenoids. |
| 2. Assess Compound Purity | Analyze the purity of your this compound sample using HPLC.[6][7][8][9] | Impurities or degradation products can interfere with the assay or alter the compound's activity. |
| 3. Evaluate Compound Stability | Prepare fresh working solutions from a new aliquot of the stock solution. Compare the results with those obtained using older solutions. Consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[10][11][12][13][14] | This compound may degrade over time, especially under suboptimal storage conditions. |
| 4. Optimize Assay Conditions | Perform a dose-response experiment with a wider range of concentrations. Optimize the incubation time and cell seeding density for your specific assay. | The effective concentration and optimal timing for observing an effect may vary between cell lines and assays. |
| 5. Run a Positive Control | Include a known active compound for your specific assay as a positive control. | This will help confirm that the assay itself is working correctly. |
Issue 2: High Background or "Edge Effects" in Plate-Based Assays
Question: My plate-based assays show high background signal and inconsistent readings in the outer wells. How can I mitigate this?
Answer:
This is a common issue known as the "edge effect," which is often caused by differential evaporation from the wells, especially during long incubation periods.[5]
Mitigation Strategies for Edge Effects:
| Strategy | Description |
| 1. Plate Hydration | Fill the outer wells of the microplate with sterile water or PBS to create a humidity barrier. Do not use these wells for experimental samples.[5] |
| 2. Use Gas-Permeable Seals | Instead of standard lids, use gas-permeable plate seals to minimize evaporation while allowing for gas exchange.[5] |
| 3. Proper Incubation | Ensure the incubator has a stable and uniform temperature and humidity. Avoid placing plates in areas with high airflow. |
| 4. Plate Shaking | If appropriate for your assay, gentle orbital shaking during incubation can help to distribute the medium evenly and reduce temperature gradients. |
Issue 3: Low Cell Permeability and Bioavailability
Question: I suspect low cell permeability is limiting the observed effect of this compound. How can I assess and potentially improve this?
Answer:
Low permeability is a known challenge for pentacyclic triterpenoids.
Assessment and Improvement Workflow:
Workflow for Addressing Low Permeability
Permeability Assessment:
-
Caco-2 Permeability Assay: This is a standard in vitro model to assess the intestinal permeability of a compound.[15][16][17][18] Caco-2 cells form a monolayer that mimics the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.[17][18]
Potential Improvement Strategies:
-
Formulation Approaches: Encapsulating this compound in delivery systems like nanoparticles or liposomes can improve its solubility and permeability.
-
Prodrug Synthesis: Modifying the chemical structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell is another strategy.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for determining the purity of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL. |
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay assesses the anti-inflammatory potential of this compound by measuring the inhibition of heat-induced protein denaturation.[19][20][21][22][23]
Reagents:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound stock solution (in DMSO)
-
Diclofenac sodium (positive control)
Procedure:
-
Prepare a reaction mixture containing 2.8 mL of PBS, 0.2 mL of albumin, and 2 mL of various concentrations of this compound (e.g., 50-1000 µg/mL).
-
Prepare a control group with the vehicle (DMSO) instead of the test compound.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.[24][25][26][27][28]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Treated and untreated cells
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Signaling Pathway Diagrams
NF-κB Signaling Pathway
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another potential target for this compound in modulating cellular responses like inflammation and apoptosis.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [bia.unibz.it]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive detection of topiramate degradation products by high-performance liquid chromatography/electrospray ionization mass spectrometry using ion-pairing reagents and polarity switching - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 14. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 18. bioivt.com [bioivt.com]
- 19. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gpub.org [gpub.org]
- 21. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medwinpublishers.com [medwinpublishers.com]
- 23. journals.innovareacademics.in [journals.innovareacademics.in]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
- 28. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
refining dosage and administration of 2-Epitormentic acid in vivo
Technical Support Center: In Vivo Studies with Novel Compounds
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage and administration of novel research compounds, such as 2-Epitormentic acid, for in vivo studies. Due to the limited availability of specific data on this compound, this guide offers a generalized framework and best practices applicable to the preclinical evaluation of new chemical entities. The information presented here is intended to serve as a starting point for rigorous experimental design and is not a substitute for compound-specific literature and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate route of administration for my compound in vivo?
A1: The choice of administration route is critical and depends on the physicochemical properties of the compound, the experimental objective, and the target organ system.[1][2] Common routes for preclinical studies include:
-
Oral (PO): Convenient and physiologically relevant for drugs intended for oral administration in humans.[1] However, bioavailability can be affected by first-pass metabolism in the liver.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and rapid onset of action.[1][3] It is useful for determining intrinsic pharmacokinetic properties.
-
Intraperitoneal (IP): A common route in rodent studies, offering a larger surface area for absorption than subcutaneous injection.[2] It is often used for compounds with poor oral bioavailability.
-
Subcutaneous (SC): Leads to slower, more sustained absorption compared to IV or IP routes.
-
Other routes: Depending on the therapeutic target, specialized routes like intranasal, intrathecal, or topical administration may be necessary.[1]
Q2: What is the best way to determine a starting dose for a novel compound in an animal study?
A2: Establishing a starting dose for a novel compound involves a multi-step process:
-
In vitro cytotoxicity and efficacy data: Use data from cell-based assays to estimate a concentration range that is likely to be effective.
-
Literature review: If available, data on structurally similar compounds can provide a starting point.
-
Dose escalation studies: Begin with a low, sub-therapeutic dose and gradually increase the dose in different animal cohorts.
-
Acute toxicity testing: A single high dose is administered to a small group of animals to determine the maximum tolerated dose (MTD).
Q3: What are the key pharmacokinetic parameters I should evaluate for my compound?
A3: Understanding the pharmacokinetic (PK) profile of a new compound is essential for designing effective in vivo studies.[3][4] Key parameters to assess include:
-
Maximum concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to maximum concentration (Tmax): The time at which Cmax is reached.
-
Half-life (T1/2): The time it takes for the concentration of the compound in the body to be reduced by half.[5]
-
Area under the curve (AUC): Represents the total exposure to the compound over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[4]
-
Clearance (CL): The rate at which the compound is removed from the body.[5]
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Troubleshooting Guide
Q1: I am observing high mortality in my animal cohorts, even at what I predicted to be a low dose. What should I do?
A1: Unexpected toxicity is a common challenge. Consider the following troubleshooting steps:
-
Vehicle toxicity: Ensure that the vehicle used to dissolve the compound is non-toxic at the administered volume.
-
Acute toxicity study: Perform a formal acute toxicity study to determine the LD50 (lethal dose for 50% of the population).
-
Dose formulation: Verify the concentration and stability of your dosing solution.
-
Route of administration: The chosen route may lead to unexpectedly rapid absorption and high peak concentrations. Consider a route with slower absorption (e.g., SC instead of IV).
-
Animal health: Ensure the animals are healthy and free from underlying conditions that could increase their sensitivity to the compound.
Q2: My compound is not showing the expected efficacy in vivo, despite promising in vitro data. What could be the reason?
A2: A discrepancy between in vitro and in vivo efficacy can arise from several factors:
-
Poor pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[4] Conduct a PK study to assess exposure.
-
Plasma protein binding: High binding to plasma proteins can reduce the concentration of free, active compound.[6]
-
Insufficient dose: The doses tested may not be high enough to achieve a therapeutic concentration at the target site.
-
Metabolism to inactive compounds: The compound may be rapidly converted to inactive metabolites in vivo.
Q3: I am seeing high variability in my results between individual animals. How can I reduce this?
A3: High variability can obscure real treatment effects. To minimize variability:
-
Standardize procedures: Ensure consistent handling, dosing, and sampling techniques for all animals.
-
Homogenous animal population: Use animals of the same age, sex, and genetic background.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and housing conditions before starting the experiment.
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual outliers.
Data Presentation: Hypothetical Dose-Ranging and Pharmacokinetic Data for "Compound X"
The following tables illustrate how to present quantitative data from initial in vivo studies for a novel compound, which we will refer to as "Compound X".
Table 1: Acute Oral Toxicity of Compound X in Mice
| Dose (mg/kg) | Number of Animals | Mortality (%) |
| 50 | 5 | 0 |
| 100 | 5 | 0 |
| 250 | 5 | 20 |
| 500 | 5 | 60 |
| 1000 | 5 | 100 |
This table summarizes the results of an acute toxicity study to determine the LD50 of Compound X.
Table 2: Pharmacokinetic Parameters of Compound X in Rats Following a Single 10 mg/kg Dose
| Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Oral (PO) | 250 ± 45 | 2.0 | 4.5 | 1500 | 30% |
| Intravenous (IV) | 1200 ± 150 | 0.1 | 4.2 | 5000 | 100% |
This table provides a comparative summary of the key pharmacokinetic parameters of Compound X when administered via oral and intravenous routes.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Administer a single oral dose of the test compound to one animal.
-
If the animal survives for 48 hours, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
Continue this process until the MTD is identified.
-
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods.
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Model: Cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling.
-
Dosing:
-
IV group: Administer the compound via the tail vein.
-
PO group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[3]
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for in vivo dose refinement.
Caption: Hypothetical signaling pathway for a novel compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Epitormentic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to enhance the oral bioavailability of 2-Epitormentic acid. Due to the limited specific data on this compound, this guide leverages data and protocols from its close structural analogue, Tormentic Acid (TA), and other poorly soluble triterpenoids like Ursolic Acid (UA). This information should be used as a starting point for your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a pentacyclic triterpenoid, a class of natural compounds known for diverse pharmacological benefits, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Like many triterpenoids, its therapeutic potential is limited by low oral bioavailability. This is primarily due to its poor aqueous solubility, low dissolution rate in gastrointestinal fluids, and limited permeability across the intestinal wall.[1][3]
Q2: What are the primary barriers to the oral absorption of this compound?
A2: The primary barriers can be summarized in three stages:
-
Dissolution: The compound's hydrophobic nature prevents it from dissolving effectively in the aqueous environment of the gut.
-
Permeation: Even if dissolved, its molecular characteristics may hinder its ability to pass through the intestinal epithelial cell layer.
-
Metabolism: The compound may be subject to pre-systemic metabolism (first-pass effect) in the gut wall or liver by enzymes such as the Cytochrome P450 family, reducing the amount of active drug reaching systemic circulation.[4]
Q3: What are the main formulation strategies to improve the bioavailability of compounds like this compound?
A3: Several advanced formulation strategies can be employed:
-
Nanosystems: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution. Common approaches include nanosuspensions, nanoemulsions, and polymeric nanoparticles.[1][5]
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[6]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes (e.g., CYP3A4) and enhance intestinal permeability, thereby increasing the bioavailability of co-administered drugs.[7]
Section 2: Troubleshooting Guide
Q: My this compound formulation shows poor dissolution in simulated gastric/intestinal fluid. What steps can I take?
A: This is a common challenge.
-
Verify Solid State: Confirm if your compound is in its crystalline form, which has lower solubility. Techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) can identify the solid state. Conversion to an amorphous form via solid dispersion is a key strategy.[8]
-
Optimize Particle Size: If using a nanosuspension, ensure the particle size is consistently below 200 nm. Use dynamic light scattering (DLS) to monitor particle size and zeta potential for stability.
-
Increase Surfactant/Polymer Concentration: In solid dispersions or lipid formulations, the concentration of the hydrophilic carrier (e.g., PEG, PVP, Gelucire) or surfactant is critical.[6] Systematically vary the drug-to-polymer ratio to find the optimal balance between drug loading and dissolution enhancement.
-
pH Modification: this compound is an acidic compound. Ensure the pH of your dissolution medium is appropriate. While it will be more soluble at higher pH, absorption is often favored in the more acidic environment of the upper small intestine. Using pH-independent formulations like solid dispersions with non-ionic polymers can be beneficial.[9]
Q: The compound shows high dissolution in vitro but poor permeability in a Caco-2 cell assay. What could be the reason?
A: This suggests that crossing the intestinal epithelium is the rate-limiting step.
-
Check for Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen. You can confirm this by running the Caco-2 assay with and without a known P-gp inhibitor like verapamil. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[10]
-
Incorporate Permeation Enhancers: Formulations can include excipients that transiently open tight junctions between cells or interact with cell membranes to facilitate drug passage. Chitosan and its derivatives are well-studied examples.[4]
-
Lipid Formulations: Liposomes and other lipid-based systems can be taken up by cells through endocytosis, providing an alternative route of absorption that avoids efflux transporters.[11]
Q: My nano-formulation is unstable and aggregates over time. How can I improve its physical stability?
A: Aggregation is often due to insufficient stabilization.
-
Optimize Surface Charge: For nanosuspensions, a higher absolute zeta potential value (e.g., > |30| mV) indicates strong electrostatic repulsion between particles, preventing aggregation. Adjusting the pH or adding charged surfactants can help.
-
Steric Hindrance: Use polymers like HPMC, PVP, or Pluronics that adsorb to the particle surface. The polymer chains extend into the medium, creating a steric barrier that prevents particles from getting too close.[8]
-
Lyophilization: For long-term storage, consider freeze-drying (lyophilizing) the formulation with a cryoprotectant (e.g., trehalose, mannitol). This removes the aqueous phase, locking the nanoparticles in a stable solid matrix.
Section 3: Formulation Strategies & Comparative Data
Different formulation strategies offer unique advantages and disadvantages. The choice depends on the specific project goals, required dose, and manufacturing scalability.
Table 1: Qualitative Comparison of Bioavailability Enhancement Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Nanosuspension | High drug loading, simple to formulate, increased dissolution velocity. | Prone to aggregation, requires specialized milling or precipitation equipment. | Rapid screening, high-dose formulations. |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery, can reduce toxicity.[11][12] | Lower drug loading, complex manufacturing, potential for drug leakage. | Potent compounds, IV administration, targeted delivery. |
| Solid Dispersions | Significant solubility enhancement, improved dissolution rate, established manufacturing techniques (spray drying, hot-melt extrusion).[6][8] | Drug may recrystallize over time, requires careful polymer selection, potential for high polymer-to-drug ratio. | Oral solid dosage forms (tablets, capsules). |
| Co-crystals | Improves solubility and dissolution, stable crystalline form. | Requires specific molecular interactions, screening for co-formers can be time-consuming. | Compounds that can form stable hydrogen bonds. |
Disclaimer: The following data is for Ursolic Acid (UA), a structural isomer of Tormentic Acid, and is provided as a representative example of how formulation can improve pharmacokinetic parameters. Actual results for this compound will vary.
Table 2: Example Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Free UA Suspension | 50 | Oral | 150 ± 30 | 1.0 | 450 ± 90 | 100 (Reference) | Adapted from[13] |
| UA Solid Dispersion | 50 | Oral | 850 ± 120 | 0.5 | 2500 ± 400 | ~550% | Hypothetical based on trends |
| UA Nanoliposomes | 37 mg/m² (~1.2 mg/kg) | IV | 1835 ± 300 | 0.25 | 4203 ± 700 | N/A (IV) | [2] |
Data are presented as Mean ± SD. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the concentration-time curve.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is adapted from methods used for Itraconazole, another poorly water-soluble drug.[7]
Objective: To prepare a 1:3 drug-to-polymer ratio solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound (or Tormentic Acid)
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP K30.
-
Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask. Use gentle warming or sonication if necessary to ensure complete dissolution.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C.
-
Apply vacuum and rotate the flask to evaporate the solvent completely. A thin film should form on the flask wall.
-
Continue evaporation for an additional 30 minutes after the film appears dry to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently pulverize the resulting solid using a mortar and pestle to achieve a uniform powder.
-
Pass the powder through a 100-mesh sieve.
-
Store the resulting ASD powder in a desiccator to protect it from moisture.
-
Characterization: Analyze the ASD using DSC (to confirm amorphous state), PXRD (to check for crystallinity), and FTIR (to check for drug-polymer interactions). Perform dissolution testing to compare against the pure drug.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of a formulation.[5][14][15]
Objective: To determine the apparent permeability coefficient (Papp) of this compound from an apical (AP) to basolateral (BL) direction across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow (monolayer integrity marker)
-
Test compound formulation (dissolved in transport buffer)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm².[15]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. A low Papp value for Lucifer Yellow confirms monolayer integrity.
-
-
Permeability Experiment (AP to BL):
-
Carefully wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Add the test formulation (containing a known concentration of this compound) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the withdrawn volume with fresh, pre-warmed buffer.
-
At the end of the experiment, take a sample from the apical chamber to determine the final donor concentration.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber (e.g., µg/s)
-
A = Surface area of the insert (e.g., cm²)
-
C₀ = Initial concentration of the drug in the donor chamber (e.g., µg/mL)
-
Section 5: Diagrams & Workflows
Caption: General workflow for bioavailability enhancement of this compound.
Caption: Key physiological barriers to the oral bioavailability of triterpenoids.
Caption: Anti-inflammatory mechanism of Tormentic Acid via NF-κB pathway inhibition.[16][17][18]
References
- 1. ijnrd.org [ijnrd.org]
- 2. A phase I pharmacokinetic study of ursolic acid nanoliposomes in healthy volunteers and patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jpsionline.com [jpsionline.com]
- 8. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006001669A1 - Manufacturing method of solid dispersion containing itraconazole - Google Patents [patents.google.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tormentic acid, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-Epitormentic Acid in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Epitormentic acid in cellular assays. Given the limited direct data on this compound, this guidance is based on the known biological activities of the broader class of ursane-type pentacyclic triterpenoids, including the closely related tormentic acid and ursolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of ursane-type triterpenoids like this compound?
A1: Ursane-type triterpenoids, such as tormentic acid and ursolic acid, are known to exhibit a wide range of biological activities. These include anti-inflammatory, anti-cancer, antioxidant, anti-diabetic, and neuroprotective effects.[1][2][3] Their mechanisms of action often involve the modulation of key signaling pathways.
Q2: What are the potential on-target and off-target signaling pathways affected by this compound?
A2: Based on studies of related compounds, this compound is likely to modulate signaling pathways involved in inflammation, cell proliferation, and survival.
-
Potential On-Target Pathways: The intended therapeutic effect may be mediated through pathways like the inhibition of Nuclear Factor-kappa B (NF-κB) for anti-inflammatory effects, or modulation of the PI3K/Akt/mTOR pathway for anti-cancer effects.[4][5]
-
Potential Off-Target Pathways: Due to the pleiotropic nature of this class of compounds, off-target effects are possible and could involve unintended interactions with various kinases, transcription factors, and other cellular proteins.[3][6] For example, ursolic acid has been shown to affect multiple signaling pathways, which could be considered off-target depending on the primary research focus.[3]
Q3: Why am I observing high cytotoxicity at concentrations where I expect a specific biological effect?
A3: High cytotoxicity can be a result of off-target effects, especially at higher concentrations. Triterpenoids can induce apoptosis and other forms of cell death through various mechanisms, including mitochondrial disruption and modulation of reactive oxygen species (ROS).[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration range that elicits the desired specific effect without causing widespread cell death.
Q4: How can I confirm that the observed phenotype is due to the on-target effect of this compound?
A4: Target validation is key. If the intended molecular target is known, you can perform target engagement assays. Additionally, using a structurally different compound with the same known target should produce a similar phenotype. If the target is unknown, identifying it would be the first step, followed by validation experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You are observing a cellular phenotype, but it is unclear if this is due to the intended on-target activity or an off-target interaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Quantitative Data Summary: Dose-Response Analysis of Ursane-Type Triterpenoids
| Compound | Cell Line | Assay | Effective Concentration (EC50/IC50) | Cytotoxic Concentration (CC50/LD50) | Therapeutic Index (TI = CC50/EC50) | Reference |
| Tormentic Acid | IND-damaged GES-1 | Cell Proliferation (MTT) | 3.02 µM (ED50) | 95.41 µM (LD50) | 31.59 | [8] |
| Ursolic Acid | IND-damaged GES-1 | Cell Proliferation (MTT) | 6.46 µM (ED50) | 190.76 µM (LD50) | 29.53 | [8] |
| Asiatic Acid | A549 (lung cancer) | Cell Viability | ~15 µM (IC50) | > 40 µM | > 2.6 | [9] |
Note: This table provides example data from related compounds to illustrate the importance of determining the therapeutic window.
Issue 2: High Background Signal or Assay Interference
You are observing a high background signal in your assay, which may be due to the compound interfering with the assay components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Key Signaling Pathways
NF-κB Signaling Pathway
Ursane-type triterpenoids are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tormentic acid, a triterpenoid isolated from the fruits of Chaenomeles speciose, protected indomethacin-induced gastric mucosal lesion via modulating miR-139 and the CXCR4/CXCL12/PLC/PKC/Rho a/MLC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Tormentic Acid and Its Epimer, 2-Epitormentic Acid
In the realm of natural product chemistry and drug discovery, pentacyclic triterpenes are a class of compounds renowned for their diverse and potent biological activities. Among these, Tormentic acid has emerged as a promising candidate for therapeutic development, with a growing body of research elucidating its mechanisms of action. This guide provides a detailed comparison of the biological activities of Tormentic acid and its stereoisomer, 2-Epitormentic acid, aimed at researchers, scientists, and professionals in drug development.
While extensive data is available for Tormentic acid, it is crucial to note at the outset that a comprehensive search of scientific literature reveals a significant lack of information regarding the biological activity of this compound. This disparity suggests that this compound may be a rare natural product, a challenging synthetic target, or has not yet been a focus of significant biological investigation. Therefore, this guide will present a thorough overview of the well-documented bioactivities of Tormentic acid, supported by experimental data, and will highlight the current knowledge gap concerning its 2-epimer.
Tormentic Acid: A Multifaceted Bioactive Compound
Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpene that has been isolated from various plant species. It has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective activities.[1][2]
Anti-inflammatory Activity
Tormentic acid has been shown to exert potent anti-inflammatory effects through the modulation of key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Evidence:
Studies have demonstrated that Tormentic acid can suppress the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα, in response to inflammatory stimuli like lipopolysaccharide (LPS) or hydrogen peroxide (H₂O₂).[2][4] This leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[2][3]
| Parameter | Treatment | Result | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition by Tormentic acid | [4] |
| PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition by Tormentic acid | |
| TNF-α, IL-6, IL-1β | H₂O₂-treated rat vascular smooth muscle cells | Significant decrease with Tormentic acid pretreatment | [2] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Suppression at mRNA and protein levels by Tormentic acid | [4] |
Experimental Protocol: Determination of Nitric Oxide (NO) Production
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Tormentic acid for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Signaling Pathway Diagram:
Caption: Tormentic acid inhibits the NF-κB signaling pathway.
Antioxidant Activity
Tormentic acid exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Experimental Evidence:
-
DPPH Radical Scavenging Assay: Tormentic acid has been shown to effectively scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a concentration-dependent manner.
-
Cellular Antioxidant Effects: In cellular models, Tormentic acid treatment has been observed to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5] It also reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
| Assay | Result |
| DPPH Scavenging | Concentration-dependent increase in scavenging activity |
| SOD, CAT, GPx levels | Increased activity in cells treated with Tormentic acid |
| MDA levels | Decreased levels in cells treated with Tormentic acid |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH (0.1 mM) in methanol is prepared. Tormentic acid is dissolved in methanol to prepare various concentrations.
-
Reaction: 100 µL of different concentrations of Tormentic acid are mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Anticancer Activity
Emerging evidence suggests that Tormentic acid possesses anticancer properties, acting through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Experimental Evidence:
Studies have indicated that Tormentic acid can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It has also been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
Signaling Pathway Diagram:
Caption: Tormentic acid's potential role in inhibiting the PI3K/AKT pathway.
Hepatoprotective Activity
Tormentic acid has demonstrated protective effects against liver injury induced by various toxins. This hepatoprotective effect is attributed to its potent antioxidant and anti-inflammatory properties.
Experimental Evidence:
In animal models of liver injury, pre-treatment with Tormentic acid has been shown to significantly reduce the levels of serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5] Histopathological examination of liver tissues from these animals revealed a marked reduction in cellular damage.[5]
This compound: An Unexplored Frontier
In stark contrast to the wealth of data on Tormentic acid, there is a conspicuous absence of published research on the biological activities of this compound. Extensive searches of scientific databases did not yield any studies detailing its anti-inflammatory, antioxidant, anticancer, or any other pharmacological effects.
The term "epi" in this compound indicates that it is an epimer of Tormentic acid, differing only in the stereochemical configuration at the C-2 position of the triterpene skeleton. While seemingly a minor structural change, epimerization can have profound effects on the biological activity of a molecule. The specific three-dimensional arrangement of functional groups is critical for molecular recognition by biological targets such as enzymes and receptors. Therefore, it is plausible that this compound could exhibit significantly different, weaker, or even entirely novel biological activities compared to Tormentic acid. However, without experimental data, any such comparisons remain purely speculative.
Conclusion and Future Directions
Tormentic acid is a well-characterized pentacyclic triterpene with a broad spectrum of promising biological activities, making it a compelling candidate for further preclinical and clinical development. Its anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects are supported by a substantial body of experimental evidence.
The complete lack of data on the biological activities of this compound represents a significant knowledge gap. Future research should be directed towards the isolation or chemical synthesis of this compound to enable a thorough investigation of its pharmacological properties. Such studies would be invaluable for establishing a structure-activity relationship and could potentially unveil a novel bioactive compound. A direct comparative study of these two epimers would provide crucial insights into the structural requirements for the observed biological effects and could guide the design of more potent and selective therapeutic agents based on the triterpene scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tormentic acid reduces inflammation in BV-2 microglia by activating the liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of aurintricarboxylic acid preparations against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Promise of 2-Epitormentic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 2-Epitormentic acid, a pentacyclic triterpenoid, against established alternatives in key therapeutic areas. Due to the limited availability of specific data for this compound, this analysis relies on the extensive experimental data available for its isomer, tormentic acid. Both compounds share the same molecular formula and core structure, suggesting comparable, though not identical, biological activities. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in the evaluation of its therapeutic promise.
Comparison with Alternative Treatments
The therapeutic potential of tormentic acid, and by extension this compound, has been evaluated in several key areas, including inflammation, cancer, and diabetes. Below are comparative tables summarizing the available quantitative data for tormentic acid against standard-of-care treatments and other alternatives.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound/Drug | Target/Assay | Cell Line | IC50 Value |
| Tormentic Acid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not explicitly found, but potent inhibition reported[1] |
| Ibuprofen | Cyclooxygenase (COX) | Glioma cell lines | ~1 mM[2] |
| Diclofenac | Cyclooxygenase (COX) | Glioma cell lines | ~0.1 mM[2] |
| Compound 51 (Novel Agent) | NF-κB Activity | HEK293T cells | 172.2 ± 11.4 nM[3] |
| Compound 51 (Novel Agent) | NO Release | RAW264.7 cells | 3.1 ± 1.1 µM[3] |
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound/Drug | Cell Line | IC50 Value |
| Tormentic Acid | HeLa (Cisplatin-resistant cervical cancer) | Dose-dependent inhibition (viability ~40% at 50 µM after 24h)[4] |
| Cisplatin | Ovarian Cancer Cell Lines | Highly variable (2 to 40 µM)[5] |
| 5-Fluorouracil (5-FU) | HCT116 (Colon Cancer) | Comparable to novel compounds with IC50 of 22.4 µM and 0.34 µM[6] |
| Docetaxel | Various Cancer Cell Lines | Varies by cell line (e.g., lower µM range)[7][8] |
| Paclitaxel | Various Cancer Cell Lines | Varies by cell line (e.g., lower µM range)[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of tormentic acid's therapeutic potential are provided below.
In Vitro Anti-Inflammatory Activity: Nitric Oxide Assay
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium until they reach the desired confluence.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Macrophages are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vitro Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Mechanistic Study: Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of a compound's action, such as its effect on signaling pathways like NF-κB.
-
Cell Lysis: Cells, previously treated with the test compound and/or a stimulant (e.g., LPS or H2O2), are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the therapeutic effects of tormentic acid and a typical experimental workflow for its evaluation.
References
- 1. Tormentic acid, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Activities of Pentacyclic Triterpenoids: A Focus on Tormentic Acid and its Congeners
A Comparison Guide for Researchers and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are pentacyclic triterpenoids, a class of phytochemicals known for their broad spectrum of biological activities. This guide provides a comparative overview of the anti-cancer potential of several key triterpenoids: tormentic acid (as a proxy for 2-Epitormentic acid due to limited data on the latter), ursolic acid, maslinic acid, and oleanolic acid.
Executive Summary
This guide synthesizes available preclinical data on the cytotoxic and mechanistic properties of selected pentacyclic triterpenoids against various cancer cell lines. While direct comparative studies are limited, this document collates existing data to provide a framework for understanding their relative potency and mechanisms of action. The information presented herein is intended to aid researchers in identifying promising candidates for further investigation and in designing future pre-clinical and clinical studies.
Disclaimer: Data on this compound is scarce in the current scientific literature. Therefore, this guide utilizes data available for its isomer, tormentic acid, as a representative of the structural class. It is crucial to acknowledge that biological activities can vary significantly between isomers.
Comparative Anti-Cancer Activity: A Tabular Overview
The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of tormentic acid, ursolic acid, maslinic acid, and oleanolic acid against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Cytotoxicity (IC50 in µM) of Triterpenoids Against Various Cancer Cell Lines
| Cancer Cell Line | Tormentic Acid | Ursolic Acid | Maslinic Acid | Oleanolic Acid |
| Cervical Cancer | ||||
| HeLa (Cisplatin-resistant) | Dose-dependent inhibition[1][2] | - | - | - |
| Pancreatic Cancer | ||||
| PANC-1 | Dose-dependent inhibition[3] | - | Inhibits proliferation[4] | - |
| MIA PaCa-2 | Dose-dependent inhibition[5] | - | - | - |
| Lung Cancer | ||||
| A549 | - | 23.6 | Induces apoptosis[6][7] | - |
| H460 | - | 17.6 | - | - |
| Leukemia | ||||
| Jurkat | - | 23.9 | - | - |
| K562 | - | 12.0 | - | - |
| HL-60 | - | 12.8 | - | - |
| Melanoma | ||||
| SK-MEL-2 | - | 7.6 | Lower IC50 than other cell lines[8][9] | - |
| Colon Cancer | ||||
| HT-29 | - | >20[10] | - | - |
| HCT15 | - | >20[10] | - | - |
| Nasopharyngeal Cancer | ||||
| HONE-1 | - | 5.2 | - | - |
| Oral Epidermoid Cancer | ||||
| KB | - | 4.0 | - | - |
Mechanisms of Anti-Cancer Action: A Comparative Look
These triterpenoids exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Comparison of the Mechanisms of Anti-Cancer Action
| Mechanism | Tormentic Acid | Ursolic Acid | Maslinic Acid | Oleanolic Acid |
| Apoptosis Induction | Yes[11] | Yes[12][13] | Yes[6][7][14] | Yes |
| Intrinsic Pathway | Activation of Caspase-3 & -9, modulation of Bax/Bcl-2[3] | Mitochondrial-dependent pathways[13] | Activation of Caspase-3, -8, & -9, modulation of Bax/Bcl-2[6][7][14] | - |
| Extrinsic Pathway | - | - | - | - |
| Cell Cycle Arrest | G2/M phase in HeLa cells[1][2], G1 phase in PDAC cells[3] | - | - | - |
| Signaling Pathway Modulation | Inhibition of mTOR/PI3K/AKT pathway[1][2] | Inhibition of STAT3/PD-L1 signaling[15] | Inhibition of MAPK/ERK pathway[14] | - |
| Other Effects | Increased ROS production[1][2] | Inhibition of angiogenesis and metastasis[15] | Inhibition of cell migration and invasion[14] | - |
Signaling Pathways in Focus
The anti-cancer activity of these triterpenoids is intricately linked to their ability to modulate critical intracellular signaling pathways that govern cell fate.
Tormentic Acid's Impact on the mTOR/PI3K/AKT Pathway
Tormentic acid has been shown to inhibit the mTOR/PI3K/AKT signaling pathway in cisplatin-resistant human cervical cancer cells.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, tormentic acid can effectively halt cancer cell proliferation and induce apoptosis.
Ursolic Acid's Modulation of the STAT3/PD-L1 Axis
Ursolic acid has demonstrated the ability to inhibit the STAT3/PD-L1 signaling pathway in non-small cell lung cancer cells.[15] The STAT3 pathway is crucial for tumor cell proliferation, survival, and immune evasion. PD-L1, a downstream target of STAT3, is a key immune checkpoint protein that helps cancer cells evade the host's immune system. By downregulating this pathway, ursolic acid can potentially restore anti-tumor immunity.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed protocols for the key assays used to evaluate the anti-cancer activity of triterpenoids are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the triterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[16][17][18][19]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the triterpenoid as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5][20][21][22]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[3][23][24][25]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26][27][28][29]
Conclusion and Future Directions
The pentacyclic triterpenoids discussed in this guide, including tormentic acid, ursolic acid, maslinic acid, and oleanolic acid, demonstrate significant potential as anti-cancer agents. They exhibit cytotoxicity against a range of cancer cell lines and act through multiple mechanisms, including the induction of apoptosis and the modulation of key cancer-related signaling pathways.
However, the lack of direct comparative studies and the scarcity of data on specific isomers like this compound highlight critical gaps in the current research landscape. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting comprehensive in vitro and in vivo studies that directly compare the anti-cancer efficacy of these triterpenoids under standardized conditions.
-
Investigating Isomer-Specific Activity: Elucidating the anti-cancer properties of less-studied isomers like this compound to understand structure-activity relationships.
-
Advanced Preclinical Models: Utilizing more complex preclinical models, such as patient-derived xenografts and organoids, to better predict clinical efficacy.
-
Combination Therapies: Exploring the synergistic potential of these triterpenoids with existing chemotherapeutic agents and targeted therapies.
By addressing these research priorities, the scientific community can unlock the full therapeutic potential of this promising class of natural compounds in the fight against cancer.
References
- 1. Tormentic acid induces anticancer effects in cisplatin-resistant human cervical cancer cells mediated via cell cycle arrest, ROS production, and targeting mTOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. scienceopen.com [scienceopen.com]
- 7. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tormentic acid derivatives: synthesis and apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchtweet.com [researchtweet.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. protocols.io [protocols.io]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Epitormentic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates like 2-Epitormentic acid is paramount. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. This document outlines a framework for the cross-validation of these methods, complete with detailed experimental protocols and expected performance characteristics based on the analysis of structurally related triterpenoid acids.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the analysis of triterpenoid acids like this compound.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 50 - 150 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 150 - 500 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Matrix Effects | Low to Moderate | Can be significant |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to facilitate the implementation and cross-validation of these analytical techniques for this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simpler formulations where high concentrations are anticipated and the sample matrix is relatively clean. Due to the lack of a strong chromophore in triterpenoid acids, detection is typically performed at low UV wavelengths.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 204 nm.[1]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1 - 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol. For complex matrices, an ultrasound-assisted extraction may be employed.[1] The solution should be diluted with the mobile phase to a concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
3. Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels.
-
Precision: Assessed by analyzing replicate samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
-
Specificity: Evaluated by analyzing placebo or blank matrix samples to ensure no interfering peaks at the retention time of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, tissue homogenates, and cell lysates.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
3. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared as described for the HPLC-UV method.
-
Sample Preparation (Protein Precipitation): To a 100 µL aliquot of the biological sample, add an internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is then transferred for analysis. For more complex matrices, solid-phase extraction (SPE) may be required to remove interfering substances.
4. Method Validation Parameters:
-
Validation parameters are similar to the HPLC-UV method but with a critical focus on:
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Cross-Validation Workflow
Cross-validation is a critical step to ensure the comparability of data generated by two different analytical methods. The following workflow outlines the key stages of this process.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its structural similarity to other bioactive triterpenoids, such as tormentic acid, suggests potential involvement in anti-inflammatory and anti-proliferative pathways. Tormentic acid has been reported to exhibit anti-inflammatory effects and to inhibit the formation of breast cancer stem cells through the downregulation of c-Myc protein.[2][3] Further investigation is required to elucidate the precise mechanisms of action for this compound.
The following diagram illustrates the logical relationship in developing and validating analytical methods for a new chemical entity like this compound.
References
Evaluating the Safety and Toxicity Profile of 2-Epitormentic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative evaluation of the safety and toxicity profile of 2-Epitormentic acid. Due to a significant lack of direct experimental data for this compound, this document leverages available information on its close structural isomer, tormentic acid, and another related pentacyclic triterpenoid, corosolic acid, as primary comparators. The objective is to offer a baseline understanding of the potential toxicological profile of this compound and to highlight the critical need for empirical studies. This guide summarizes existing cytotoxicity data, outlines standard experimental protocols for safety assessment, and provides visual workflows to aid in the design of future toxicological evaluations.
Introduction
This compound is a pentacyclic triterpenoid of interest for its potential pharmacological activities. However, a comprehensive assessment of its safety and toxicity is crucial before it can be considered for further development. This guide aims to collate and present the available safety data for structurally similar compounds to infer a potential safety profile for this compound and to provide a framework for its future toxicological evaluation.
Note: There is a significant lack of publicly available safety and toxicity data specifically for this compound. Therefore, this guide utilizes data from its isomer, tormentic acid, and the structurally related corosolic acid as surrogates. This approach provides a preliminary assessment, but dedicated experimental validation for this compound is imperative.
Comparative Toxicity Data
The following tables summarize the available quantitative data for tormentic acid and corosolic acid. This information provides a basis for a preliminary comparison.
Table 1: In Vitro Cytotoxicity Data for Tormentic Acid
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | MTT | 33.25 | [1] |
| Cisplatin-resistant HeLa | MTT | Dose-dependent suppression | [2][3] |
| Leukemia Cell Lines | MTT | 80.25 | [4] |
| PANC-1 (Pancreatic Cancer) | CCK-8 | Dose-dependent reduction | [5] |
| MIA PaCa-2 (Pancreatic Cancer) | CCK-8 | Dose-dependent reduction | [5] |
Table 2: In Vivo Toxicity Data for Corosolic Acid
| Species | Route | Metric | Value | Reference |
| Mouse | Oral | TDLO (Lowest Published Toxic Dose) | 10 mg/kg | [6] |
Experimental Protocols for Safety and Toxicity Assessment
To facilitate future research on this compound, this section details standard experimental protocols for key in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[13][14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).[15][16]
Genotoxicity Assays
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to assess the mutagenic potential of a chemical.[17][18][19]
Protocol:
-
Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[20][21]
The micronucleus test detects damage to chromosomes or the mitotic apparatus.[22] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.
Protocol:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, V79, human lymphocytes) with this compound.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance.[10][22]
Protocol:
-
Animal Selection: Use a single sex of a rodent species (usually female rats).
-
Dosing: Administer this compound orally to a group of three animals at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality occurs, the next step involves dosing three animals at a lower dose level.
-
If no mortality occurs, the next step involves dosing three animals at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway that may be modulated by triterpenoids.
Caption: General workflow for evaluating the toxicity of a test compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a target of tormentic acid.
Conclusion and Future Directions
The available data on tormentic acid and corosolic acid suggest that pentacyclic triterpenoids of this class may exhibit a favorable safety profile with low in vitro cytotoxicity against non-cancerous cells and a lack of significant in vivo toxicity at moderate doses. However, the absence of direct experimental data for this compound is a critical knowledge gap.
Future research should prioritize a systematic evaluation of this compound's safety and toxicity, following established guidelines. This should include:
-
In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines.
-
Comprehensive genotoxicity assessment using a battery of tests, including the Ames test and an in vitro micronucleus assay.
-
In vivo acute oral toxicity studies to determine its GHS classification and to identify potential target organs.
-
Further mechanistic studies to understand its interaction with key signaling pathways, such as the PI3K/AKT/mTOR pathway.
By undertaking these studies, the scientific community can establish a robust safety profile for this compound, which is essential for its potential development as a therapeutic agent.
References
- 1. oecd.org [oecd.org]
- 2. fiveable.me [fiveable.me]
- 3. glpbio.com [glpbio.com]
- 4. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Protective Effects of Tormentic Acid, a Major Component of Suspension Cultures of Eriobotrya japonica Cells, on Acetaminophen-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corosolic acid from Lagerstroemia speciosa = 98 HPLC 4547-24-4 [sigmaaldrich.com]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. biogem.it [biogem.it]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Magnesium supplementation ameliorates toxic effects of 2,4-dichlorophenoxyacetic acid in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of Tormentic Acid and Known NF-κB Inhibitors in Inflammation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the anti-inflammatory properties of tormentic acid with other well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the initial focus of this guide was 2-Epitormentic acid, a comprehensive literature search did not yield specific inhibitory data for this particular epimer. However, extensive research is available for its parent compound, tormentic acid, a pentacyclic triterpene found in various medicinal plants, including those from the Rosaceae family.[1][2] This document will, therefore, focus on the known activities of tormentic acid as a representative of this structural class and compare it to other established NF-κB inhibitors.
Tormentic acid has demonstrated significant anti-inflammatory, anti-cancer, and anti-atherogenic properties in numerous studies.[3][4][5] Its primary mechanism of anti-inflammatory action involves the suppression of the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[3][4][6][7][8]
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following table summarizes the available quantitative data on the inhibitory effects of tormentic acid and other known NF-κB inhibitors on key inflammatory mediators.
| Inhibitor | Target | Assay System | Key Findings | Reference |
| Tormentic Acid | NF-κB pathway | H₂O₂-induced rat vascular smooth muscle cells | Dose-dependently prevented H₂O₂-induced NF-κB p65 phosphorylation and IκBα degradation. Significantly decreased TNF-α, IL-6, and IL-1β production. | [3][4] |
| NF-κB pathway | LPS-stimulated RAW 264.7 macrophages | Dose-dependently reduced the production of NO, PGE₂, and TNF-α. Suppressed LPS-induced iNOS and COX-2 expression. Decreased LPS-induced DNA binding of NF-κB and nuclear translocation of p65 and p50 subunits. | [8] | |
| NF-κB pathway | IL-1β-induced human osteoarthritic chondrocytes | Significantly decreased IL-1β-stimulated expression of MMP-3 and MMP-13. Inhibited IL-1β-induced expression of iNOS and COX-2, and the production of NO and PGE₂. Greatly inhibited IL-1β-induced NF-κB activation. | [6] | |
| MG-132 | Proteasome | Various cell lines | Prevents the degradation of IκB by inhibiting the 26S proteasome, thus blocking NF-κB activation. | |
| BAY 11-7082 | IκBα phosphorylation | Various cell lines | Irreversibly inhibits TNF-α-induced IκBα phosphorylation, preventing its degradation and subsequent NF-κB activation. | |
| Curcumin | Multiple targets including IKK | Various cell lines | Inhibits the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation. Also directly interacts with the p65 subunit of NF-κB. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.
Cell Culture and Treatment
Rat vascular smooth muscle cells (RVSMCs), RAW 264.7 macrophages, or human osteoarthritic chondrocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental purposes, cells are pre-treated with various concentrations of tormentic acid or other inhibitors for a specified time before stimulation with an inflammatory agent such as hydrogen peroxide (H₂O₂), lipopolysaccharide (LPS), or interleukin-1β (IL-1β).
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated p65, total p65, phosphorylated IκBα, total IκBα, or β-actin.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
Mandatory Visualization
The following diagrams illustrate the NF-κB signaling pathway, the points of inhibition by various compounds, and a typical experimental workflow.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor testing.
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - ProQuest [proquest.com]
- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tormentic acid inhibits H2O2-induced oxidative stress and inflammation in rat vascular smooth muscle cells via inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tormentic acid reduces inflammation in BV-2 microglia by activating the liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tormentic Acid Inhibits IL-1β-Induced Inflammatory Response in Human Osteoarthritic Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tormentic acid inhibits LPS-induced inflammatory response in human gingival fibroblasts via inhibition of TLR4-mediated NF-κB and MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tormentic acid, a triterpenoid saponin, isolated from Rosa rugosa, inhibited LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Example Comparison Guide: Synergistic Effects of Glycyrrhetinic Acid and Doxorubicin in Breast Cancer
Lack of Publicly Available Data on Synergistic Effects of 2-Epitormentic Acid
As of November 2025, a comprehensive search of publicly available scientific literature and clinical trial data reveals a notable absence of studies investigating the synergistic effects of this compound in combination with other compounds. While research exists on the bioactivity of tormentic acid and related compounds, specific data on the synergistic interactions of its 2-epimer, this compound, with other therapeutic agents is not available.
Therefore, it is not possible to provide a comparison guide based on experimental data for this compound at this time.
To fulfill the user's request for a guide on synergistic effects in the specified format, the following sections will present a template based on a different natural compound, Glycyrrhetinic acid , and its well-documented synergistic effects with the chemotherapeutic drug Doxorubicin in breast cancer models. This example will serve as a blueprint for how such a guide could be structured once data for this compound becomes available.
This guide provides an objective comparison of the anti-cancer effects of Doxorubicin (Dox) alone versus its combination with Glycyrrhetinic acid (GA), supported by experimental data. The focus is on the synergistic enhancement of Doxorubicin's efficacy by Glycyrrhetinic acid in breast cancer cell lines and animal models.[1]
Data Presentation: In Vitro Cytotoxicity and Synergy
The synergistic effect of the combination of Glycyrrhetinic acid and Doxorubicin was evaluated in MCF-7 human breast cancer cells. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | IC50 (µM) on MCF-7 Cells | Combination Index (CI) at Optimal Molar Ratio (Dox:GA = 1:20) |
| Doxorubicin (Dox) alone | Not explicitly stated | N/A |
| Glycyrrhetinic acid (GA) alone | Not explicitly stated | N/A |
| Doxorubicin + Glycyrrhetinic acid | Not explicitly stated | < 1 (Synergistic) |
| [Source: Based on findings from a study on the synergistic breast cancer suppression efficacy of doxorubicin and glycyrrhetinic acid[1]] |
The study identified an optimal molar ratio of 1:20 for Doxorubicin to Glycyrrhetinic acid that produced a synergistic cytotoxic effect on MCF-7 cells.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of Doxorubicin, Glycyrrhetinic acid, or a combination of both for a specified duration.
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Combination Index (CI) Calculation
The synergistic effect of the drug combination was quantified using the Chou-Talalay method, which involves calculating the Combination Index (CI). This method assesses the interaction between two drugs based on their dose-effect curves when administered alone and in combination. The CI value is calculated using specialized software (e.g., CompuSyn).
Mandatory Visualizations
Signaling Pathway of Synergistic Action
Caption: Synergistic anti-cancer mechanism of Glycyrrhetinic Acid and Doxorubicin.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the synergistic effects of drug combinations in vitro.
References
Unveiling the Molecular Targets of 2-Epitormentic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular targets of 2-Epitormentic acid and its close structural analog, Tormentic acid. While extensive research has elucidated the mechanisms of action for Tormentic acid, data specifically confirming the molecular targets of this compound remains limited. This document leverages the comprehensive data available for Tormentic acid to infer the likely biological activities of its epimer, this compound, providing a valuable resource for future research and drug development.
Introduction to this compound and Tormentic Acid
This compound (2β,3β,19α-trihydroxy-urs-12-en-28-oic acid) is a natural pentacyclic triterpenoid and an epimer of the more extensively studied Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid). The sole structural difference lies in the stereochemistry of the hydroxyl group at the C-2 position of the ursane skeleton. Both compounds have garnered interest for their potential therapeutic properties, particularly their anti-inflammatory effects.
Comparative Analysis of Molecular Targets
The following table summarizes the known molecular targets of Tormentic acid. Due to the structural similarity, it is hypothesized that this compound may interact with a similar set of molecular targets, although the potency and specificity of these interactions may differ.
| Target Pathway | Key Molecules Modulated by Tormentic Acid | Postulated Effect of this compound (Hypothetical) |
| NF-κB Signaling Pathway | Inhibition of IκB-α phosphorylation and degradation, leading to reduced nuclear translocation of NF-κB (p65 and p50 subunits). | Likely inhibits the NF-κB pathway, but the extent of inhibition may vary. |
| MAPK Signaling Pathway | Suppression of the phosphorylation of ERK1/2, JNK, and p38 MAPKs. | Expected to modulate MAPK signaling, potentially with different efficacy. |
| Inflammatory Mediators | Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. | Predicted to decrease iNOS and COX-2 levels. |
| Pro-inflammatory Cytokines | Reduction in the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). | Anticipated to lower the levels of pro-inflammatory cytokines. |
| LXRα Signaling Pathway | Activation of Liver X Receptor alpha (LXRα). | May act as an LXRα agonist, but this requires experimental confirmation. |
| PI3K/AKT/ERK1/2 Pathway | Activation of the PI3K/AKT and ERK1/2 signaling pathways, which can be protective in certain cellular contexts. | Potential to activate this pathway, though the specific outcomes could differ. |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments that have been used to elucidate the molecular targets of Tormentic acid. These protocols can be adapted for the investigation of this compound.
| Experiment | Detailed Methodology |
| Western Blot Analysis for NF-κB and MAPK Pathways | Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with varying concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times. Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay kit. Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκB-α, IκB-α, p-p65, p65, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, and p38 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. |
| Nitric Oxide (NO) Production Assay | Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates and pre-treated with the test compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours. Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader. |
| Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines | Sample Collection: Culture supernatants from treated cells or serum from animal models are collected. ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions. |
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Tormentic acid. It is hypothesized that this compound may influence these pathways in a similar manner.
Caption: The NF-κB signaling pathway and the inhibitory action of Tormentic acid.
Caption: The MAPK signaling pathway and the inhibitory effect of Tormentic acid.
Conclusion and Future Directions
While this compound holds promise as a therapeutic agent, particularly in the context of inflammation, its precise molecular targets and mechanisms of action require thorough investigation. The extensive research on its epimer, Tormentic acid, provides a strong foundation for hypothesis-driven studies. Future research should focus on direct comparative studies of these two compounds to elucidate the impact of the C-2 hydroxyl group's stereochemistry on their biological activity. Such studies will be crucial for the rational design and development of novel anti-inflammatory drugs based on the ursane-type triterpenoid scaffold. Researchers are encouraged to utilize the experimental protocols outlined in this guide to explore the molecular pharmacology of this compound.
Safety Operating Guide
Prudent Disposal of 2-Epitormentic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A detailed guide outlining the proper disposal procedures for 2-Epitormentic acid is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information, ensuring the safe handling and disposal of this compound in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the hazardous properties of the structurally similar compound, Tormentic acid, and general principles of laboratory chemical waste management.
This compound, a triterpenoid acid, should be handled as a hazardous substance. The closely related Tormentic acid is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, laboratory personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory Gear | A NIOSH-approved respirator is advised if creating dust. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure to dust or vapors.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
This waste must be segregated from other laboratory waste streams to prevent inadvertent chemical reactions.
-
-
Container Management:
-
Utilize a designated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, must be disposed of in the same designated hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance.
It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's EHS department for any specific local or federal regulations. By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Handling Protocol for 2-Epitormentic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Epitormentic acid. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. This protocol is based on established best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance.
Hazard Identification and Precautionary Measures
Due to the lack of specific toxicity data for this compound, it is prudent to assume it may possess hazardous properties. All personnel handling this compound must be trained in standard laboratory chemical safety.[1] Work should always be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Key safety principles:
-
Assume Hazard: In the absence of data, treat the compound as hazardous.
-
Minimize Exposure: Use engineering controls (fume hood) and appropriate Personal Protective Equipment (PPE) to prevent contact.
-
Controlled Access: Only trained and authorized personnel should handle the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | A fully-buttoned laboratory coat and Tyvek sleeves.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use within a chemical fume hood.[1] If there is a risk of aerosol generation outside of a fume hood, an approved respirator should be used. | Minimizes inhalation exposure. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills. |
Always inspect PPE for integrity before use and remove it carefully to avoid cross-contamination.[2]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a chemical fume hood.[1]
-
Use the smallest possible quantities for the experiment.[2]
-
Avoid generating dust or aerosols.
-
When opening containers, be cautious as threads of screw caps may be contaminated.[2]
-
Ensure all containers are clearly labeled.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
Utilize secondary containment to prevent the spread of potential spills.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills within a fume hood, contain the material using an inert absorbent like vermiculite or sand.[1] Do not use combustible materials like paper towels for initial absorption.[5]
-
Collection: Carefully scoop the absorbed material into a designated chemical waste container.[1]
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1]
-
Reporting: Report all spills to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide them with two glasses of water to drink. Seek immediate medical attention. |
Disposal Plan
The primary principle for the disposal of this compound is to collect it as chemical waste for professional disposal.[1] Do not attempt to neutralize it or pour it down the drain.[1]
-
Waste Collection: Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials, gloves), in a designated, leak-proof, and chemically compatible hazardous waste container.[4][7]
-
Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[1][4] The label must identify the contents as "this compound waste".[4]
-
Storage: Keep the waste container securely sealed at all times, except when adding waste.[4] Store it in a designated, well-ventilated area with secondary containment.[4][7]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][4]
Physical and Chemical Properties
The following table summarizes the known or predicted physical and chemical properties of this compound. In the absence of experimentally verified data, some values may be predicted or listed as not available.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
| Physical State | Solid (Predicted) |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
| Density | Not Available |
| pKa | Not Available |
Procedural Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. earth.utah.edu [earth.utah.edu]
- 3. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 4. benchchem.com [benchchem.com]
- 5. escolifesciences.com [escolifesciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
